molecular formula C10H15NO B021612 2-(3-Methoxyphenyl)propan-2-amine CAS No. 109138-28-5

2-(3-Methoxyphenyl)propan-2-amine

Cat. No.: B021612
CAS No.: 109138-28-5
M. Wt: 165.23 g/mol
InChI Key: XJRLZIBKKHJOHI-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)propan-2-amine is a phenylpropan-2-amine derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a tertiary amine group and a methoxy substitution at the meta-position of the phenyl ring, a structural motif known to influence both the molecule's physicochemical properties and its interaction with biological targets. The phenylpropan-2-amine scaffold is a privileged structure in drug discovery, forming the backbone of numerous biologically active compounds and providing a versatile template for exploring structure-activity relationships (SAR). Research Applications and Value: This compound serves as a key intermediate in the synthesis of more complex molecules and is a valuable reference standard in analytical studies. Its core structure is found in compounds that modulate the central nervous system, making it relevant for research into various neurological targets. Investigations into meta-substituted phenylpropan-2-amines can provide critical insights into the binding affinities for monoamine transporters, such as the dopamine (DAT) and serotonin (SERT) transporters, thereby aiding the design of selective ligands. Synthetic Accessibility: 2-(3-Methoxyphenyl)propan-2-amine can be synthesized via established routes such as the reductive amination of the corresponding ketone precursor, 3-methoxyacetophenone. Both chemical methods (e.g., Leuckart reaction, catalytic hydrogenation) and modern biocatalytic approaches using transaminase (TA) enzymes offer pathways to obtain the compound, with the latter providing a route to enantiomerically pure forms for stereoselective studies. Handling and Compliance: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for human or veterinary diagnostic or therapeutic use . Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all local safety guidelines and regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methoxyphenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-10(2,11)8-5-4-6-9(7-8)12-3/h4-7H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRLZIBKKHJOHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80552375
Record name 2-(3-Methoxyphenyl)propan-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109138-28-5
Record name 2-(3-Methoxyphenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-Methoxyphenyl)-2-propanamine
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Foundational & Exploratory

A Technical Guide to the Pharmacological Profiling of 2-(3-Methoxyphenyl)propan-2-amine and Structurally Related Novel Psychoactive Substances

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 2-(3-methoxyphenyl)propan-2-amine is a novel substance with limited publicly available pharmacological data. This guide, therefore, provides a comprehensive framework for its characterization based on the analysis of its close structural analog, 3-methoxyamphetamine (3-MA), and established methodologies for the evaluation of novel psychoactive substances (NPS). The protocols and inferred pharmacological profile described herein are intended for research purposes and to guide the empirical investigation of this and other related compounds.

Introduction: The Challenge of Novel Psychoactive Substances

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to public health and a complex area of study for researchers.[1] These substances are often designed to mimic the effects of controlled drugs while circumventing existing legislation.[1] A thorough understanding of their pharmacological and toxicological profiles is crucial for predicting their potential for abuse, understanding their mechanisms of action, and developing effective public health responses.[2] This guide focuses on a systematic approach to characterizing the pharmacological profile of 2-(3-methoxyphenyl)propan-2-amine, a compound for which there is a paucity of data. By examining its structural analog, 3-methoxyamphetamine (3-MA), and employing established in vitro and in vivo assays, we can construct a probable pharmacological fingerprint and provide a roadmap for its empirical investigation.[2]

Structural Analysis and Inferred Pharmacological Class

2-(3-Methoxyphenyl)propan-2-amine shares a core phenethylamine structure with a methoxy group at the 3-position of the phenyl ring. This structure is closely related to 3-methoxyamphetamine (3-MA), also known as 1-(3-methoxyphenyl)propan-2-amine.[3][4] 3-MA is classified as a monoamine releasing agent of the amphetamine family.[4] Based on this structural similarity, it is hypothesized that 2-(3-methoxyphenyl)propan-2-amine will exhibit properties of a central nervous system stimulant, primarily interacting with monoamine transporters.

Predicted Pharmacological Profile of 2-(3-Methoxyphenyl)propan-2-amine

Based on the known pharmacology of its analog, 3-MA, the following profile for 2-(3-methoxyphenyl)propan-2-amine is predicted. It is crucial to empirically validate these predictions through the experimental protocols outlined in subsequent sections.

Mechanism of Action: A Likely Monoamine Releasing Agent

3-MA is a combined serotonin-norepinephrine-dopamine releasing agent (SNDRA).[4] It promotes the release of these neurotransmitters from nerve terminals.[3][5] Therefore, 2-(3-methoxyphenyl)propan-2-amine is likely to function as a monoamine releasing agent, with potential inhibitory effects on the reuptake of serotonin, dopamine, and norepinephrine.[3][5]

Receptor and Transporter Interactions

The pharmacological activity of NPS can be effectively predicted by their interaction profiles with receptors and transporters.[2] For a compound like 2-(3-methoxyphenyl)propan-2-amine, the primary targets for investigation are the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[2][6]

  • Monoamine Transporters: 3-MA has shown EC50 values for inducing monoamine release of 58.0 nM for norepinephrine and 103 nM for dopamine in rat brain synaptosomes.[4] It is anticipated that 2-(3-methoxyphenyl)propan-2-amine will exhibit similar or varied potencies at these transporters.

  • Serotonin Receptors: 3-MA displays weak affinity for the 5-HT1 and 5-HT2 receptors, with Ki values of 2,660 nM and 7,850 nM, respectively.[4] Psychedelic phenethylamines are often agonists at the 5-HT2A receptor.[2][7]

  • Trace Amine-Associated Receptor 1 (TAAR1): 3-MA is a weak agonist of human TAAR1.[4] Many amphetamine-type stimulants interact with TAAR1, which can modulate the activity of monoamine transporters.[8]

Predicted Pharmacodynamic Effects

The pharmacodynamic effects of 2-(3-methoxyphenyl)propan-2-amine are predicted to be similar to other psychostimulants. These effects are dose-dependent and can range from cognitive enhancement at low doses to more pronounced stimulant effects at higher doses.[9]

  • Central Nervous System Stimulation: Like other amphetamines, it is expected to produce psychostimulant-like effects, such as hyperlocomotion in rodents.[4]

  • Sympathomimetic Effects: At a dose of 25 mg in humans, 3-MA produced sympathomimetic effects.[4] Therefore, cardiovascular effects such as hypertension and tachycardia are potential risks.[10]

  • Serotonergic Effects: 3-MA has been shown to cause hyperthermia and myoclonus in rodents, which are associated with the serotonin syndrome.[4]

  • Psychedelic/Hallucinogenic Potential: While 3-MA at a total dose of 50 mg showed no central or psychedelic effects in humans, the potential for such effects with 2-(3-methoxyphenyl)propan-2-amine cannot be entirely ruled out without empirical testing, especially concerning its interaction with 5-HT2A receptors.[4][11]

Experimental Protocols for Pharmacological Characterization

To empirically determine the pharmacological profile of 2-(3-methoxyphenyl)propan-2-amine, a series of in vitro and in vivo assays are necessary.

In Vitro Assays: Elucidating Molecular Interactions

In vitro assays provide a rapid assessment of the interaction of a novel compound with specific molecular targets.[2]

These assays are the gold standard for determining the binding affinity of a compound to specific receptors and transporters.[6]

Objective: To determine the binding affinity (Ki) of 2-(3-methoxyphenyl)propan-2-amine for human monoamine transporters (DAT, SERT, NET) and key serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C).

Methodology:

  • Preparation of Cell Membranes: Utilize human embryonic kidney (HEK) 293 cells stably expressing the human recombinant transporter proteins (DAT, NET, SERT).[12]

  • Assay Conditions: Conduct assays at various concentrations of the test compound (e.g., 0.1 nM to 1 µM).[12]

  • Radioligand Competition: Use specific radioligands for each target (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, [3H]nisoxetine for NET).

  • Data Analysis: Calculate the IC50 values from competition curves and convert them to Ki values using the Cheng-Prusoff equation.

These functional assays determine whether a compound acts as a substrate (releaser) or an inhibitor of monoamine transporters.

Objective: To characterize 2-(3-methoxyphenyl)propan-2-amine as a monoamine uptake inhibitor and/or releasing agent.

Methodology:

  • Cell Culture: Use HEK 293 cells expressing the respective human monoamine transporters.[13]

  • Uptake Inhibition Assay: Pre-incubate cells with varying concentrations of the test compound, followed by the addition of a radiolabeled monoamine substrate (e.g., [3H]dopamine, [3H]serotonin, [3H]norepinephrine). Measure the inhibition of substrate uptake.

  • Release Assay: Preload cells with a radiolabeled monoamine. After washing, expose the cells to the test compound and measure the amount of radioactivity released into the medium.

  • Data Analysis: Determine IC50 values for uptake inhibition and EC50 values for release.

To assess the functional activity of the compound at specific receptors, particularly the 5-HT2A receptor, to evaluate its potential for psychedelic effects.[7]

Objective: To determine if 2-(3-methoxyphenyl)propan-2-amine is an agonist or antagonist at the 5-HT2A receptor.

Methodology:

  • Cell Line: Use a cell line expressing the human 5-HT2A receptor.

  • Assay: Employ a functional assay that measures a downstream signaling event upon receptor activation, such as calcium mobilization or inositol phosphate accumulation.[7]

  • Data Analysis: Generate dose-response curves to determine the EC50 and Emax values.

Understanding the metabolic fate of a novel compound is crucial for predicting its duration of action and potential for drug-drug interactions.

Objective: To identify the major metabolites of 2-(3-methoxyphenyl)propan-2-amine.

Methodology:

  • System: Use human liver microsomes to simulate hepatic metabolism.[14]

  • Incubation: Incubate the parent compound with the microsomal preparation in the presence of necessary cofactors (e.g., NADPH).

  • Analysis: Utilize high-resolution mass spectrometry (LC-Q/TOF-MS) to identify the metabolites formed.[14]

In Vivo Assays: Assessing Behavioral and Physiological Effects

In vivo studies in animal models are essential for understanding the integrated physiological and behavioral effects of a novel compound.[2]

This assay is a primary screen for stimulant or depressant effects.

Objective: To assess the impact of 2-(3-methoxyphenyl)propan-2-amine on spontaneous motor activity in rodents.

Methodology:

  • Subjects: Use male rats or mice.

  • Apparatus: Employ automated locomotor activity chambers (e.g., LABORAS™ system) that can detect and quantify various motor and non-motor behaviors.[15]

  • Procedure: Administer various doses of the test compound and a vehicle control. Record locomotor activity over a set period.

  • Data Analysis: Compare the activity levels between the drug-treated and control groups.

This is a highly sensitive assay to determine if a novel drug has subjective effects similar to a known class of drugs.[16]

Objective: To determine if the subjective effects of 2-(3-methoxyphenyl)propan-2-amine are similar to those of amphetamine, MDMA, or a hallucinogen like LSD.

Methodology:

  • Training: Train animals (e.g., rats) to press one of two levers to receive a reward after being injected with either a known drug (e.g., d-amphetamine) or saline.

  • Testing: Administer various doses of 2-(3-methoxyphenyl)propan-2-amine and observe which lever the animal presses.

  • Data Analysis: Full substitution for the training drug suggests similar subjective effects.

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.

Objective: To directly measure the effects of 2-(3-methoxyphenyl)propan-2-amine on dopamine, serotonin, and norepinephrine levels in brain regions associated with reward and executive function (e.g., nucleus accumbens, prefrontal cortex).[17]

Methodology:

  • Surgery: Implant a microdialysis probe into the target brain region.

  • Procedure: After recovery, perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples before and after systemic administration of the test compound.

  • Analysis: Analyze the dialysate samples for neurotransmitter content using HPLC with electrochemical detection.

Data Presentation and Interpretation

A systematic presentation of the data is crucial for a clear understanding of the pharmacological profile.

Table 1: Predicted and Experimental In Vitro Pharmacological Profile of 2-(3-Methoxyphenyl)propan-2-amine
ParameterPredicted Value (based on 3-MA)Experimental ValueReference Compound Values (e.g., d-amphetamine, MDMA)
DAT Binding Affinity (Ki, nM) To be determined
SERT Binding Affinity (Ki, nM) To be determined
NET Binding Affinity (Ki, nM) To be determined
DAT Uptake Inhibition (IC50, nM) To be determined
SERT Uptake Inhibition (IC50, nM) To be determined
NET Uptake Inhibition (IC50, nM) To be determined
Dopamine Release (EC50, nM) ~103
Serotonin Release (EC50, nM) To be determined
Norepinephrine Release (EC50, nM) ~58.0
5-HT2A Receptor Affinity (Ki, nM) ~7850
5-HT2A Receptor Functional Activity (EC50, nM) To be determined

Visualization of Key Pathways and Workflows

Diagram 1: Proposed Mechanism of Action at the Monoaminergic Synapse

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (DA, 5-HT, NE) MAO Monoamine Oxidase (MAO) Vesicle->MAO Metabolism DA DA Vesicle->DA SER 5-HT Vesicle->SER NE NE Vesicle->NE Compound 2-(3-Methoxyphenyl) propan-2-amine DAT DAT Compound->DAT Inhibition/Reversal SERT SERT Compound->SERT Inhibition/Reversal NET NET Compound->NET Inhibition/Reversal DA->DAT Reuptake D_Receptor Dopamine Receptors DA->D_Receptor SER->SERT Reuptake S_Receptor Serotonin Receptors SER->S_Receptor NE->NET Reuptake N_Receptor Norepinephrine Receptors NE->N_Receptor G start Test Compound: 2-(3-Methoxyphenyl)propan-2-amine binding Radioligand Binding Assays (DAT, SERT, NET, 5-HT Receptors) start->binding uptake Monoamine Uptake Inhibition Assays start->uptake release Monoamine Release Assays start->release functional 5-HT2A Receptor Functional Assays start->functional metabolism In Vitro Metabolism (Human Liver Microsomes) start->metabolism data_analysis Data Analysis: Ki, IC50, EC50, Metabolite ID binding->data_analysis uptake->data_analysis release->data_analysis functional->data_analysis metabolism->data_analysis

Caption: A streamlined workflow for the in vitro pharmacological profiling of a novel psychoactive substance.

Conclusion and Future Directions

The pharmacological profile of 2-(3-methoxyphenyl)propan-2-amine remains to be empirically determined. However, based on its structural similarity to 3-methoxyamphetamine, it is likely a monoamine releasing agent with stimulant properties. The comprehensive experimental framework provided in this guide offers a robust methodology for its characterization. Future research should focus on conducting these assays to generate a complete pharmacological and toxicological profile. This will not only elucidate the specific mechanisms of action of this novel compound but also contribute to a broader understanding of the structure-activity relationships within this class of psychoactive substances. Such data is invaluable for informing public health policies and guiding the development of potential therapeutic agents.

References

  • 3-Methoxyamphetamine. Grokipedia.
  • 3-Methoxyamphetamine. Wikipedia. [Link]

  • Pharmacological profiling of novel psychoactive substances. ResearchGate. [Link]

  • In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. PubMed. [Link]

  • Assessing the pharmacological properties of Novel Psychoactive Substances (NPS) identified online. University of Hertfordshire. [Link]

  • 3-Methoxy-4-methylamphetamine. Wikipedia. [Link]

  • In Vitro Characterization of Psychoactive Substances at Rat, Mouse, and Human Trace Amine-Associated Receptor 1. PubMed. [Link]

  • Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. PMC. [Link]

  • Translational In Vivo Assays in Behavioral Biology. PMC. [Link]

  • Differential behavioral profiling of stimulant substances in the rat using the LABORAS™ system. PubMed. [Link]

  • Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. Frontiers in Psychiatry. [Link]

  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. MDPI. [Link]

  • The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs. PMC. [Link]

  • The Novel Psychoactive Substances Epidemic: a Scientometric Perspective. medRxiv. [Link]

  • Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder. PMC. [Link]

  • Activity-based detection of new psychoactive substances as an alternative screening approach in forensic toxicology. CORE. [Link]

  • In Vitro Metabolite Identification Studies for the New Psychoactive Substances Furanylfentanyl, TFMPP, and 5-MeO-DALT in Human Liver Microsomes. Bentham Science. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. [Link]

  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. [Link]

  • Psychostimulants and social behaviors. PMC. [Link]

  • Psychostimulants As Cognitive Enhancers in Adolescents: More Risk than Reward?. Frontiers in Psychiatry. [Link]

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  • Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. PubMed. [Link]

Sources

Navigating the Unknown: A Technical Safety & Toxicity Profile of 2-(3-Methoxyphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Chemical Researchers and Drug Development Professionals

Preamble: The Challenge of Data Scarcity

This guide has been structured to provide a comprehensive safety and toxicity profile for 2-(3-Methoxyphenyl)propan-2-amine by leveraging data from its structural isomers and related molecules. The information herein is synthesized from available SDS and toxicological data for closely related compounds, providing a predictive framework for safe handling, risk assessment, and experimental design. It is imperative that users of this guide treat 2-(3-Methoxyphenyl)propan-2-amine with a high degree of caution, assuming it may possess hazards similar to or greater than its analogs.

Chemical Identity and Structural Analogs

2-(3-Methoxyphenyl)propan-2-amine is an aromatic amine with a methoxy group on the phenyl ring at the meta position and a tertiary amine functionality. Its toxicological and safety profile can be inferred from structurally similar compounds for which data is available. The primary analogs used for this assessment are:

  • 2-(4-Methoxyphenyl)propan-2-amine (para-isomer)

  • 2-(2-Methoxy-5-methylphenyl)propan-2-amine (ortho-isomer derivative)

  • 2-(3-Methoxyphenyl)ethylamine

The key structural motifs—a methoxyphenyl group and a propan-2-amine moiety—are the basis for the hazard predictions in this guide.

Predicted Hazard Profile and GHS Classification

Based on the hazard classifications of its structural analogs, a predicted GHS classification for 2-(3-Methoxyphenyl)propan-2-amine is presented below. This is a precautionary classification and should be adopted until specific data for the compound becomes available.

Hazard ClassPredicted Hazard CategoryGHS Hazard StatementBasis for Prediction (Structural Analogs)
Acute Toxicity, OralCategory 4H302: Harmful if swallowedBased on data for 2-(4-Methoxyphenyl)propan-2-amine hydrochloride.
Skin Corrosion/IrritationCategory 1B/2H314: Causes severe skin burns and eye damage / H315: Causes skin irritationAnalogs show potential for skin irritation to severe corrosion. A conservative approach is warranted.
Serious Eye Damage/Eye IrritationCategory 1/2AH318: Causes serious eye damage / H319: Causes serious eye irritationAromatic amines and their salts are frequently corrosive or irritating to the eyes.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationA common hazard for amine compounds.

Toxicological Assessment: A Mechanistic Perspective

While specific toxicological studies on 2-(3-Methoxyphenyl)propan-2-amine are not available, the known toxicology of aromatic amines and related compounds provides a basis for understanding its potential hazards.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Aromatic amines are typically well-absorbed through oral, dermal, and inhalation routes. The methoxy group may influence the lipophilicity of the compound, potentially affecting its absorption and distribution. Metabolism is likely to occur in the liver, primarily through cytochrome P450 enzymes. Potential metabolic pathways could include N-dealkylation, hydroxylation of the aromatic ring, and O-demethylation. The metabolic profile is a critical determinant of toxicity, as some metabolites may be more toxic than the parent compound.

Predicted Toxicological Endpoints
  • Acute Toxicity : Harmful if swallowed is a reasonable prediction based on analogs. The primary risks in an acute exposure scenario are likely to be severe irritation or chemical burns upon contact with skin, eyes, and mucous membranes.

  • Skin and Eye Irritation/Corrosion : Based on related compounds like 2-(3-Methoxyphenyl)ethylamine, which is classified as causing severe skin burns and eye damage, it is prudent to handle 2-(3-Methoxyphenyl)propan-2-amine as a corrosive substance.

  • Sensitization : While no specific data exists, some aromatic amines are known to be skin sensitizers. The potential for sensitization should not be ruled out.

  • Genotoxicity and Carcinogenicity : Data for structural analogs is limited in this area. However, some aromatic amines are known to be genotoxic and carcinogenic. Long-term exposure should be minimized.

  • Reproductive and Developmental Toxicity : No data is available. In the absence of data, it should be assumed that the compound may pose a risk to fertility or the unborn child.

Experimental Protocols: A Framework for Safe Handling

The following protocols are based on best practices for handling potentially hazardous research chemicals.

Risk Assessment Workflow

A thorough risk assessment must be conducted before any handling of 2-(3-Methoxyphenyl)propan-2-amine.

RiskAssessmentWorkflow cluster_planning Planning Phase cluster_assessment Hazard & Exposure Assessment cluster_control Control Measures cluster_execution Execution & Review A Identify Compound: 2-(3-Methoxyphenyl)propan-2-amine B Review Surrogate Data (Analogs: ortho/para isomers) A->B C Evaluate Experimental Procedure B->C D Predict Hazards: Corrosive, Toxic, Irritant C->D E Assess Exposure Potential: Inhalation, Dermal, Ingestion C->E F Determine Quantities to be Used C->F G Select Engineering Controls: Fume Hood, Glove Box D->G E->G F->G H Specify Personal Protective Equipment (PPE) G->H I Develop Emergency Procedures H->I J Implement Control Measures I->J K Conduct Experiment J->K L Review and Update Risk Assessment K->L

Caption: A generalized workflow for conducting a risk assessment for a compound with limited safety data.

Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory when handling 2-(3-Methoxyphenyl)propan-2-amine.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Change gloves frequently and immediately if contaminated.To prevent skin contact, which may cause irritation or burns.
Eye Protection Safety glasses with side shields and a face shield.To protect against splashes which could cause severe eye damage.
Skin and Body Protection A flame-retardant lab coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron or suit may be necessary.To protect against skin exposure and potential chemical burns.
Respiratory Protection Use only in a certified chemical fume hood. If there is a risk of inhalation exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.To prevent respiratory tract irritation.
First Aid Measures

In the event of an exposure, immediate action is critical.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Disposal

Proper storage and disposal are essential to maintain a safe laboratory environment.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal : Dispose of waste in accordance with all applicable federal, state, and local regulations. The compound should be treated as hazardous waste.

Conclusion: A Call for Caution and Further Research

This guide provides a predictive safety and toxicity profile for 2-(3-Methoxyphenyl)propan-2-amine based on the best available data from structural analogs. The overarching recommendation is to treat this compound with a high level of caution, implementing stringent safety protocols at all times. The lack of specific data highlights the need for further toxicological studies to fully characterize the hazards of this compound. Researchers are encouraged to contribute any new safety and toxicity data to public databases to fill the existing knowledge gap.

References

  • PubChem. 2-(3-Methoxyphenyl)propan-1-amine.[Link]

history and discovery of methoxyphenyl propan-2-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the History, Chemistry, and Pharmacology of Methoxyphenyl Propan-2-Amine Derivatives For Researchers, Scientists, and Drug Development Professionals

Abstract

The methoxyphenyl propan-2-amine derivatives represent a class of synthetic compounds with significant and often hazardous pharmacological activity. Primarily known for para-methoxyamphetamine (PMA) and its N-methylated analogue PMMA, these substances emerged not from therapeutic development but from the clandestine chemistry of designer drugs. This guide provides a comprehensive technical overview of their history, synthesis, complex mechanism of action, structure-activity relationships, and the analytical methods for their detection. We delve into the critical dual pharmacology—serotonin release coupled with potent monoamine oxidase inhibition—that underpins their profound toxicity and distinguishes them from other phenethylamines. This document serves as a core reference for professionals in pharmacology, toxicology, and forensic science.

A Fortuitous and Fatal Discovery: The History of PMA and PMMA

Unlike many psychoactive compounds with roots in pharmaceutical research, the story of methoxyphenyl propan-2-amine derivatives is one of illicit synthesis and tragic consequences. para-Methoxyamphetamine (PMA or 4-MA) first appeared on the illicit drug market in the early 1970s. Its synthesis was later detailed by chemist Alexander Shulgin in his book "PiHKAL" (Phenethylamines I Have Known and Loved), where he noted its challenging and often unpleasant effects.[1]

The primary driver for its synthesis was likely the availability of its precursor, anethole, the main flavor compound in anise and fennel. As law enforcement cracked down on the availability of safrole, the precursor for the more desirable drug MDMA (ecstasy), clandestine chemists turned to anethole as a readily available alternative.[2] This led to the dangerous misrepresentation of PMA and its analogue PMMA as MDMA in street-level tablets.

This deception has had fatal consequences. Users, expecting the relatively delayed but euphoric effects of MDMA, would often take an initial dose of PMA. Due to PMA's slow onset of action, they would mistakenly believe the pill was weak and take a second or third dose.[2] This self-redosing often resulted in a lethal overdose, characterized by severe hyperthermia, serotonin syndrome, and organ failure.[2][3] Numerous deaths have been directly attributed to the unexpected presence of PMA or PMMA in what were believed to be ecstasy tablets.[3][4]

Chemical Synthesis: From Anethole to Amine

The most common synthetic route to PMA starts from widely available precursors like anethole or anisaldehyde. The synthesis described by Shulgin is a classic example of clandestine chemistry, employing a nitropropene intermediate followed by reduction.[1]

Experimental Protocol: Synthesis of 4-Methoxyamphetamine (PMA) Hydrochloride

This protocol is adapted from the methodology described in "PiHKAL".[1] It is presented for informational and research purposes only. The synthesis of Schedule I substances is illegal in many jurisdictions and should only be performed by licensed professionals in a controlled laboratory setting.

Step 1: Synthesis of 1-(4-methoxyphenyl)-2-nitropropene

  • To a solution of 27.2 g of anisaldehyde and 18.0 g of nitroethane in 300 mL of benzene, add 2.0 mL of cyclohexylamine.

  • Reflux the mixture using a Dean-Stark trap to azeotropically remove the water formed during the condensation reaction. The reaction is complete when water ceases to accumulate (approx. 3.8 mL over several days).

  • Remove the benzene solvent under reduced pressure (vacuum).

  • The resulting viscous red oil should spontaneously crystallize upon cooling.

  • Grind the crude product under a small volume of methanol to yield yellow crystals of 1-(4-methoxyphenyl)-2-nitropropene. Expected yield: ~27 g.

Step 2: Reduction to 4-Methoxyamphetamine

  • Prepare a suspension of 32 g of lithium aluminum hydride (LAH) in 1 L of anhydrous diethyl ether in a large reaction vessel equipped with a reflux condenser and a dropping funnel.

  • Dissolve 32.6 g of the 1-(4-methoxyphenyl)-2-nitropropene from Step 1 in anhydrous diethyl ether.

  • Slowly add the nitropropene solution to the stirred LAH suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for 48 hours to ensure complete reduction.

  • Cool the reaction mixture in an ice bath. Cautiously destroy the excess LAH by the slow, dropwise addition of dilute sulfuric acid.

  • Separate the ether layer. Extract the aqueous layer with additional portions of ether. Combine all ether extracts.

  • Extract the amine from the combined ether layers with dilute sulfuric acid.

  • To the acidic aqueous solution, add a concentrated solution of potassium sodium tartrate. Basify the mixture to a pH >9 with 25% sodium hydroxide solution.

  • Extract the freebase amine with three portions of 200 mL of dichloromethane (CH₂Cl₂).

  • Remove the dichloromethane under reduced pressure to yield 4-methoxyamphetamine as an amber oil.

Step 3: Salt Formation

  • Dissolve the oil in 100 mL of isopropyl alcohol.

  • Neutralize the solution with concentrated hydrochloric acid.

  • Add 300 mL of anhydrous diethyl ether to precipitate the hydrochloride salt.

  • Filter the white crystals, wash with diethyl ether, and air dry to yield 4-methoxyamphetamine hydrochloride (PMA HCl). Expected mp: 208-209 °C.

Synthesis Workflow Diagram

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reduction & Extraction cluster_step3 Step 3: Salt Formation A Anisaldehyde + Nitroethane Benzene, Cyclohexylamine B Reflux with Dean-Stark Trap Removal of H₂O A->B C Solvent Removal Vacuum B->C D Crystallization 1-(4-methoxyphenyl)-2-nitropropene C->D F Nitropropene Addition Reflux 48h D->F E LAH in Diethyl Ether E->F G Quench Excess LAH Acidic Workup F->G H H G->H I Extract with CH₂Cl₂ 4-MA Freebase H->I J Dissolve in Isopropyl Alcohol I->J K Neutralize with HCl J->K L Precipitate with Ether K->L M Filter & Dry PMA Hydrochloride L->M caption Fig 1. General workflow for the synthesis of PMA HCl.

Fig 1. General workflow for the synthesis of PMA HCl.

A Dangerous Duality: Pharmacology and Mechanism of Action

The pharmacology of PMA and its N-methylated derivative, PMMA, is fundamentally different from that of classic stimulants like amphetamine or entactogens like MDMA. Their toxicity arises from a potent, dual mechanism of action at the monoaminergic synapse.

1. Selective Serotonin Releasing Agent (SSRA): Like MDMA, PMA and PMMA act as substrates for the serotonin transporter (SERT), causing a massive, non-vesicular release of serotonin (5-HT) from the presynaptic neuron into the synapse.[2][5] However, they have significantly weaker effects on the dopamine (DAT) and norepinephrine (NET) transporters.[2][5] This selectivity for serotonin release is a defining characteristic.

2. Potent Monoamine Oxidase-A (MAO-A) Inhibition: This is the critical feature that makes these compounds so dangerous. In addition to releasing serotonin, they are potent, reversible inhibitors of monoamine oxidase A (MAO-A).[6] MAO-A is the primary enzyme responsible for breaking down serotonin in the synapse and within the neuron.[5] By inhibiting this enzyme, PMA and PMMA prevent the natural degradation of the serotonin they have just released.

This dual action creates a "perfect storm" for serotonin syndrome: a massive release of serotonin combined with a complete shutdown of its primary metabolic pathway.[5] The resulting flood of synaptic serotonin leads to hyperstimulation of postsynaptic receptors, causing the core symptoms of PMA/PMMA toxicity: severe hyperthermia, tachycardia, hypertension, agitation, and convulsions.[2][3]

Synaptic Mechanism of Action Diagram

G Synaptic Mechanism of PMA/PMMA cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle 5-HT Vesicles serotonin_out Massive Increase in Synaptic 5-HT sert SERT Transporter sert->vesicle 2. Reverses transporter, causes 5-HT efflux maoa MAO-A Enzyme serotonin_in Serotonin (5-HT) maoa->serotonin_in Metabolism Blocked pma_in PMA / PMMA pma_in->sert 1. Enters via SERT pma_in->maoa 3. Inhibits MAO-A receptor 5-HT Receptors serotonin_out->receptor 4. Binds to Receptors effect Hyperstimulation (Hyperthermia, etc.) receptor->effect caption Fig 2. Dual action of PMA/PMMA at the serotonergic synapse.

Fig 2. Dual action of PMA/PMMA at the serotonergic synapse.

Structure-Activity Relationships (SAR)

The biological activity of phenylisopropylamine derivatives is highly dependent on the substitution pattern on the aromatic ring and the amine group.

CompoundRing PositionN-SubstitutionPrimary MechanismNotes
PMA (4-MA) para (4-methoxy)UnsubstitutedSSRA, MAO-A InhibitorPotent serotonergic effects, high toxicity.[2][5]
PMMA (4-MMA) para (4-methoxy)N-MethylSNRA, MAO-A InhibitorSimilar to PMA but with added norepinephrine release; slightly more empathogenic.[3]
2-MA ortho (2-methoxy)Unsubstituted-Less studied, generally weaker activity.
3-MA meta (3-methoxy)UnsubstitutedSNDRAMore balanced serotonin-norepinephrine-dopamine releasing agent, more classic stimulant profile.[7]

Key SAR Insights:

  • Methoxy Group Position: The position of the methoxy group is critical. A para-(4)-substitution strongly directs the compound's activity towards the serotonin system.[8] Shifting the group to the meta-(3)-position results in a more balanced, triple-releasing agent profile similar to amphetamine but with a serotonergic component.[7] Deletion of the methoxy group entirely results in a significant drop in potency.[9]

  • N-Alkylation: N-methylation of PMA to create PMMA slightly alters the pharmacological profile, introducing a more significant norepinephrine-releasing component (making it an SNRA) and reportedly making the effects slightly more empathogenic.[3] Further extension of the N-alkyl chain generally decreases activity.[10]

  • Comparison to MDMA: While both PMA and MDMA are potent serotonin releasers, MDMA lacks the potent MAO-A inhibitory action of PMA.[5] This single pharmacological difference is the primary reason for PMA's significantly higher toxicity and steeper dose-response curve. Studies show PMMA is less potent than MDMA as a 5-HT neurotoxin in rodents.[11]

SAR Logical Relationship Diagram

G cluster_structure Structural Feature cluster_effect Pharmacological Effect pos Methoxy Position ssra Selective Serotonin Release (SSRA) pos->ssra para (4-MeO) sndra Balanced Release (SNDRA) pos->sndra meta (3-MeO) n_sub N-Substitution n_sub->sndra N-Methyl (PMMA) maoi MAO-A Inhibition ssra->maoi Coupled With toxicity High Toxicity (Hyperthermia) maoi->toxicity caption Fig 3. Structure-Activity Relationships of methoxyamphetamines.

Fig 3. Structure-Activity Relationships of methoxyamphetamines.

Toxicology and Analytical Detection

The primary toxicological concern with PMA and PMMA is life-threatening hyperthermia resulting from serotonin syndrome.[2][5] The slow onset of effects often leads to multi-dosing, which can rapidly escalate to a medical emergency. Overdose symptoms include:

  • Pronounced hyperthermia

  • Tachycardia and hypertension

  • Agitation and confusion

  • Seizures

  • Hypoglycemia and hyperkalemia[2]

Analytical Methods

Identifying PMA and PMMA is crucial for both clinical toxicology and forensic investigations.

  • Presumptive Colorimetric Tests: Reagent tests can provide a preliminary indication. For example, the Mecke reagent produces a green color in the presence of PMMA.[12] However, these tests are not specific and can be influenced by other substances.[13]

  • Confirmatory Laboratory Analysis: Definitive identification requires laboratory analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating and identifying the compound based on its mass spectrum.[14] High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry is also used, particularly for enantiomeric determination in urine samples.[15]

Conclusion

The methoxyphenyl propan-2-amine derivatives, particularly PMA and PMMA, serve as a stark case study in the dangers of designer drugs. Their history is not one of therapeutic exploration but of clandestine synthesis driven by precursor availability. Their unique and dangerous dual mechanism of action—combining potent serotonin release with MAO-A inhibition—clearly distinguishes them from other amphetamines and underlies their severe toxicity. For researchers and drug development professionals, this class of compounds underscores the profound impact that subtle structural modifications can have on pharmacological activity, turning a stimulant scaffold into a potent and unpredictable toxin. A thorough understanding of their chemistry, pharmacology, and toxicology is essential for forensic chemists, emergency medical personnel, and scientists working on the structure-activity relationships of psychoactive substances.

References

  • para-Methoxyamphetamine - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • Steele, T. D., Nichols, D. E., & Yim, G. K. (1992). Evaluation of the neurotoxicity of N-methyl-1-(4-methoxyphenyl)-2-aminopropane (para-methoxymethamphetamine, PMMA). PubMed. Retrieved February 20, 2026, from [Link]

  • PMMA/PMA - Release. (n.d.). Release. Retrieved February 20, 2026, from [Link]

  • Pma Ionomycin Stimulation. (n.d.). Retrieved February 20, 2026, from [Link]

  • How to detect PMA / PMMA / PMEA? (2023, August 18). PRO Test. Retrieved February 20, 2026, from [Link]

  • para-Methoxymethamphetamine - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • PMA - Standard Reagent for THP1 cell differentiation. (n.d.). AdipoGen Life Sciences. Retrieved February 20, 2026, from [Link]

  • 3-Methoxyamphetamine - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • Vindenes, V., et al. (2017). Studies on Para-Methoxymethamphetamine (PMMA) Metabolite Pattern and Influence of CYP2D6 Genetics in Human Liver Microsomes and Authentic Samples from Fatal PMMA Intoxications. ResearchGate. Retrieved February 20, 2026, from [Link]

  • Lin, H. R., et al. (2022). A New Method for Enantiomeric Determination of 3,4-Methylenedioxymethamphetamine and p-Methoxymethamphetamine in Human Urine. MDPI. Retrieved February 20, 2026, from [Link]

  • Vindenes, V., et al. (2017). Studies on Para-Methoxymethamphetamine (PMMA) Metabolite Pattern and Influence of CYP2D6 Genetics in Human Liver Microsomes and Authentic Samples from Fatal PMMA Intoxications. PubMed. Retrieved February 20, 2026, from [Link]

  • para-Methoxymethylamphetamine (PMMA). (n.d.). ECDD Repository. Retrieved February 20, 2026, from [Link]

  • Goldsobel, A. B., et al. (1983). Mechanism of Action of Phorbol Myristate Acetate on Human Natural Killer Cell Activity. PubMed. Retrieved February 20, 2026, from [Link]

  • PMA / 4-MA - MDMA / Ecstasy. (n.d.). Retrieved February 20, 2026, from [Link]

  • ID-Test : PMA / PMMA identification test. (n.d.). PharmaDrugTest.com. Retrieved February 20, 2026, from [Link]

  • Glennon, R. A., Young, R., & Hauck, A. E. (1985). Structure-activity studies on methoxy-substituted phenylisopropylamines using drug discrimination methodology. PubMed. Retrieved February 20, 2026, from [Link]

  • (+-)-p-Methoxyamphetamine | C10H15NO | CID 31721. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

  • Blough, B. E., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. PMC. Retrieved February 20, 2026, from [Link]

  • p-METHOXYMETHAMPHETAMINE. (2005, August 9). SWGDrug. Retrieved February 20, 2026, from [Link]

  • Halberstadt, A. L., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT 2A Receptor Agonists. ACS Publications. Retrieved February 20, 2026, from [Link]

Sources

Methodological & Application

Technical Application Note: Synthesis of 2-(3-Methoxyphenyl)propan-2-amine via Modified Ritter Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 2-(3-methoxyphenyl)propan-2-amine , a tertiary carbinamine scaffold frequently utilized in the development of serotonin-norepinephrine reuptake inhibitors (SNRIs) and analgesic agents.

While direct amination of tertiary centers is challenging due to steric hindrance, this protocol utilizes a Modified Ritter Reaction . This route is selected for its scalability and operational simplicity compared to the Curtius rearrangement or Azide-based methods. The workflow proceeds via a Grignard addition to 3-methoxyacetophenone followed by a Ritter amidation and subsequent hydrolysis.

Key Advantages of this Protocol:

  • Regioselectivity: Exclusively targets the tertiary carbon, avoiding iso-structural byproducts.

  • Ether Stability: The hydrolysis step is optimized to preserve the 3-methoxy ether linkage, preventing demethylation to the phenol.

  • Scalability: Reagents are inexpensive and suitable for multi-gram to kilogram scale-up.

Strategic Reaction Pathway

The synthesis consists of three distinct chemical transformations:

  • Nucleophilic Addition: Conversion of the ketone to a tertiary alcohol using a Grignard reagent.

  • Ritter Amidation: Acid-catalyzed nucleophilic attack of acetonitrile on the tertiary carbocation to form an acetamide.

  • Amide Hydrolysis: Cleavage of the acetyl group to release the free amine.

Pathway Visualization

SynthesisPathway Start 3-Methoxyacetophenone Step1 Grignard Addition (MeMgBr) Start->Step1 Inter1 Tertiary Alcohol Intermediate Step1->Inter1 Yield: ~90% Step2 Ritter Reaction (H2SO4 / MeCN) Inter1->Step2 Inter2 N-Acetyl Intermediate Step2->Inter2 Carbocation Capture Step3 Alkaline Hydrolysis (KOH / Glycol) Inter2->Step3 Product 2-(3-Methoxyphenyl) propan-2-amine Step3->Product Deprotection

Caption: Figure 1. Three-step synthetic route from 3-methoxyacetophenone to the target tertiary amine.

Reagents & Materials Profile

The following reagents are required. Purity levels are critical to minimize workup difficulty.

ReagentCAS No.GradeFunctionHazard Note
3-Methoxyacetophenone 586-37-8>98%Starting MaterialIrritant
Methylmagnesium Bromide 75-16-13.0M in Et₂OAlkylating AgentPyrophoric , Moisture Sensitive
Tetrahydrofuran (THF) 109-99-9AnhydrousSolvent (Step 1)Peroxide former
Acetonitrile 75-05-8HPLC GradeSolvent/ReactantFlammable, Toxic
Sulfuric Acid 7664-93-998% Conc.CatalystCorrosive, Oxidizer
Potassium Hydroxide 1310-58-3FlakesHydrolysis BaseCorrosive
Ethylene Glycol 107-21-1ReagentHigh-BP SolventToxic if swallowed

Detailed Experimental Protocol

Step 1: Synthesis of 2-(3-methoxyphenyl)propan-2-ol

Objective: Create the tertiary alcohol center. Mechanism: Nucleophilic addition of methyl carbanion to the ketone carbonyl.

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Charge: Add 3-Methoxyacetophenone (15.0 g, 100 mmol) and Anhydrous THF (150 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Transfer Methylmagnesium bromide (3.0M in diethyl ether, 40 mL, 120 mmol) to the addition funnel via cannula.

  • Reaction: Dropwise add the Grignard reagent over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C.

    • Note: A slight color change (yellow to cloudy white/grey) indicates alkoxide formation.

  • Completion: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Quench: Cool back to 0°C. Slowly add saturated aqueous Ammonium Chloride (NH₄Cl, 50 mL). Caution: Vigorous gas evolution.

  • Workup: Extract with Diethyl Ether (3 x 100 mL). Wash combined organics with Brine, dry over MgSO₄, and concentrate in vacuo.

  • Yield Expectation: ~15.8 g (95%) of pale yellow oil. Proceed directly to Step 2 without distillation to avoid thermal elimination to the alkene (alpha-methylstyrene derivative).

Step 2: The Ritter Reaction (Amidation)

Objective: Convert the tertiary alcohol to the N-acetyl amine. Mechanism:


 type generation of a tertiary carbocation, trapped by the lone pair of the acetonitrile nitrogen.
  • Setup: 250 mL RBF with a reflux condenser and drying tube.

  • Charge: Dissolve the Crude Alcohol (from Step 1) in Acetonitrile (60 mL).

  • Acid Addition: Cool the solution to 0°C. Add Concentrated Sulfuric Acid (12 mL, ~5 equiv) dropwise.

    • Critical: The reaction is highly exothermic. If the temperature spikes, the alcohol may dehydrate to the alkene and polymerize. Keep T < 10°C during addition.

  • Reaction: Allow the mixture to warm to RT, then heat to 50°C for 3 hours.

  • Quench: Pour the reaction mixture onto 200 g of crushed ice.

  • Neutralization: Adjust pH to ~8-9 using 20% NaOH solution.

  • Isolation: Extract the intermediate amide (solid precipitates often form) with Dichloromethane (DCM). Wash with water, dry, and concentrate.

    • Intermediate: N-(2-(3-methoxyphenyl)propan-2-yl)acetamide.

    • Purification: Recrystallize from Hexane/EtOAc if high purity is required, or proceed crude.

Step 3: Hydrolysis to 2-(3-Methoxyphenyl)propan-2-amine

Objective: Remove the acetyl protecting group. Rationale: Alkaline hydrolysis is chosen over acidic hydrolysis to protect the methoxy ether from cleavage (demethylation).

  • Setup: 250 mL RBF with a reflux condenser.

  • Charge: Add the Amide intermediate (10 g), Potassium Hydroxide (KOH, 10 g), and Ethylene Glycol (60 mL).

    • Why Ethylene Glycol? Refluxing water (100°C) is often insufficient to hydrolyze sterically hindered tertiary amides. Ethylene glycol allows heating to ~150-160°C.

  • Reaction: Reflux at 160°C for 12–18 hours.

  • Workup: Cool to RT. Dilute with water (200 mL).

  • Extraction: Extract the product (Free Amine) with Diethyl Ether (3 x 100 mL).

    • Note: The amine is basic; ensure the aqueous layer is strongly alkaline (pH > 12) to keep the amine in the organic phase.

  • Salt Formation (Optional for Storage): Dissolve the free amine oil in dry ether and bubble dry HCl gas (or add HCl in dioxane) to precipitate the Hydrochloride Salt .

    • Target: White crystalline solid.

Experimental Workflow Diagram

Workflow cluster_0 Step 1: Grignard cluster_1 Step 2: Ritter cluster_2 Step 3: Hydrolysis A Mix Ketone + THF (0°C) B Add MeMgBr (Dropwise) A->B C Quench NH4Cl Extract Ether B->C D Dissolve Alcohol in MeCN C->D E Add H2SO4 (Exothermic!) D->E F Heat 50°C 3 Hours E->F G Add KOH / Ethylene Glycol F->G H Reflux 160°C 12 Hours G->H I Extract Free Amine (Ether) H->I

Caption: Figure 2. Operational workflow for the synthesis of the target amine.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your results against these spectral markers:

  • IR Spectroscopy:

    • Success: Appearance of primary amine N-H stretches (doublet) around 3300–3400 cm⁻¹.

    • Failure (Incomplete Hydrolysis): Retention of strong Carbonyl (C=O) band at 1650 cm⁻¹ (Amide).

    • Failure (Demethylation): Broad O-H stretch at 3200–3500 cm⁻¹ indicating phenol formation.

  • 1H NMR (CDCl₃, 400 MHz):

    • Aromatic: Multiplet at 6.8–7.3 ppm (4H).

    • Methoxy: Singlet at ~3.80 ppm (3H).[1]

    • Gem-Dimethyl: Singlet at ~1.50 ppm (6H). (Distinct shift from the alcohol precursor).

    • Amine protons: Broad singlet ~1.5–2.0 ppm (2H, D₂O exchangeable).

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Step 1) Moisture in THF/GlasswareEnsure rigorous drying of glassware; use fresh anhydrous THF.
Alkene Formation Overheating during H₂SO₄ additionCool Step 2 strictly to 0°C during acid addition.
Incomplete Hydrolysis Temperature too lowSwitch solvent from EtOH/Water to Ethylene Glycol to reach >150°C.
Phenol Byproduct Acid concentration too highUse Alkaline Hydrolysis (Step 3) instead of Acidic Hydrolysis.

References

  • Ritter Reaction Fundamentals: Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Monoterpenes. Journal of the American Chemical Society, 70(12), 4045–4048.

  • Ritter Reaction on Tertiary Alcohols: Jirgensons, A., et al. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction. Synthesis, 2000(12), 1709-1712.

  • Hydrolysis of Sterically Hindered Amides: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for amide hydrolysis conditions).
  • Methoxy Group Stability: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for stability of methyl ethers in basic vs acidic media).

Sources

Application Note: Handling and Storage Protocols for 2-(3-Methoxyphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines the rigorous handling, storage, and stability maintenance protocols for 2-(3-Methoxyphenyl)propan-2-amine (CAS: 754913-55-8 / 5090-33-5). As a sterically hindered primary benzylic amine, this compound presents unique stability challenges—specifically its high affinity for atmospheric carbon dioxide and susceptibility to oxidative degradation. This document is intended for medicinal chemists and process engineers, providing a self-validating framework to ensure compound integrity during drug development workflows.

Physicochemical Profile & Properties

Understanding the structural behavior of this molecule is the foundation of proper handling. The gem-dimethyl substitution at the


-position provides resistance to enzymatic degradation (MAO) but does not protect the primary amine from atmospheric reactivity.
PropertyValue / Description
Chemical Name 2-(3-Methoxyphenyl)propan-2-amine
Synonyms

-Dimethyl-3-methoxybenzylamine; 1-(3-Methoxyphenyl)-1-methylethylamine
Molecular Formula C

H

NO
Molecular Weight 165.23 g/mol
Physical State Colorless to pale yellow liquid (Free Base)
Boiling Point ~230–235 °C (Estimated at 760 mmHg); ~110 °C at 1 mmHg
Basicity (pKa) ~9.5–10.0 (Conjugate acid)
Solubility Soluble in organic solvents (DCM, MeOH, THF); Sparingly soluble in water
Key Instability Carbamate formation (CO

absorption), Hygroscopicity, Oxidation

Hazard Identification (GHS)

Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage.[1][2][3][4][5] (Corrosive)

  • H227: Combustible liquid.[3]

  • H302: Harmful if swallowed.[3][5]

Critical PPE:

  • Eyes: Chemical splash goggles + Face shield (Standard safety glasses are insufficient for corrosive liquids).

  • Skin: Nitrile gloves (Double gloving recommended; 0.11 mm minimum thickness).

  • Respiratory: Work within a fume hood. If aerosolization is possible, use a respirator with an organic vapor cartridge.

Storage Protocol: The "Inert Barrier" System

The Mechanism of Degradation

The primary failure mode for storing 2-(3-Methoxyphenyl)propan-2-amine is atmospheric carboxylation . Unlike secondary or tertiary amines, this primary amine reacts rapidly with CO


 in the air to form a solid carbamate salt.


Visual Indicator: The clear liquid will develop a white, crusty precipitate (the carbamate salt) on the cap threads or within the bulk liquid.

Storage Workflow (DOT Diagram)

The following decision tree illustrates the logic for long-term vs. short-term storage.

StorageProtocol Start Incoming Compound (2-(3-Methoxyphenyl)propan-2-amine) CheckForm Identify Form Start->CheckForm FreeBase Free Base (Liquid) CheckForm->FreeBase Salt HCl/Salt (Solid) CheckForm->Salt Purge Step 1: Nitrogen/Argon Purge (Displace Headspace) FreeBase->Purge High Risk: CO2 Desiccator Store in Desiccator (Room Temp or 4°C) Salt->Desiccator Stable Seal Step 2: Parafilm/Teflon Tape Seal Purge->Seal Temp Step 3: Store at 2-8°C (Slows Oxidation) Seal->Temp

Figure 1: Decision logic for storage based on chemical form. The free base requires active exclusion of CO2.

Detailed Storage Steps (Free Base)
  • Container Selection: Use amber glass vials with Teflon (PTFE) lined caps . Do not use poly-lined caps, as amines can degrade certain plastics over time.

  • Headspace Management: Before closing, gently stream dry Nitrogen (

    
    ) or Argon (
    
    
    
    ) into the vial for 10–15 seconds to displace oxygen and moisture.
  • Temperature: Store at 2°C to 8°C (Refrigerator).

    • Note: While the compound is stable at room temperature for days, cold storage retards the rate of oxidation (yellowing) over months.

  • Secondary Containment: Place the vial inside a secondary jar containing a desiccant packet and an oxygen scavenger sachet.

Handling & Manipulation Protocol

Weighing and Transfer

Due to its volatility and corrosivity, handling should always occur inside a certified chemical fume hood.

Protocol:

  • Equilibration: Allow the refrigerated vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture instantly, compromising the sample.

  • Syringe Transfer: For volumes < 5 mL, use a glass syringe with a long needle.

    • Technique: Insert a needle connected to an inert gas line (N2) into the septum to equalize pressure while withdrawing liquid.

  • Massing: Do not weigh in open boats. Tare a vial with a cap, add the liquid, cap immediately, and weigh.

Reaction Setup (Inert Atmosphere)

When using this amine as a nucleophile or building block:

ReactionSetup Vial Amine Source (Under N2) Syringe Glass Syringe (Oven Dried) Vial->Syringe Withdraw Reactor Reaction Vessel (Septum Sealed) Syringe->Reactor Inject Dropwise Scrubber Acid Trap (If heating) Reactor->Scrubber Venting

Figure 2: Inert transfer workflow to prevent carbonate formation during reaction setup.

Quality Control & Self-Validation

Before committing valuable starting materials to a synthesis, validate the integrity of the amine.

Visual Check
  • Pass: Clear, colorless to pale yellow liquid.[1] Flow is Newtonian.

  • Fail: Cloudy liquid, white crust on rim, or deep brown color (significant oxidation).

1H-NMR Validation

Run a quick NMR in


.
  • Key Diagnostic: Look for the gem-dimethyl singlet (

    
     ppm) and the methoxy singlet (
    
    
    
    ppm).
  • Contamination Marker: A broad signal shifting or appearing downfield (

    
     ppm broad) or splitting of the dimethyl signal often indicates carbamate formation.
    
  • Recovery Protocol: If the sample is cloudy (carbamate):

    • Dissolve in Diethyl Ether or DCM.

    • Wash with 1M NaOH (converts carbamate back to free amine).

    • Dry over

      
       and concentrate in vacuo.
      

Emergency Procedures

ScenarioImmediate Action
Skin Contact Wash immediately with soap and water for 15 mins. Do not use ethanol (enhances absorption).
Eye Contact Rinse with water for 15 mins, lifting eyelids. Seek immediate ophthalmological attention.
Spill (< 10 mL) Cover with sand or vermiculite. Neutralize with dilute acetic acid or citric acid before disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 202627, 2-(3-Methoxyphenyl)propan-1-amine (Isomer Analog). Retrieved from [Link]

  • Sartori, G., & Savage, D. W. (1983). Sterically Hindered Amines for CO2 Removal from Gases. Industrial & Engineering Chemistry Fundamentals.[6] (Mechanistic basis for carbamate formation). Retrieved from [Link]

Sources

Application Notes and Protocols: 2-(3-Methoxyphenyl)propan-2-amine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-Arylpropan-2-amine Scaffold

In the landscape of medicinal chemistry, the discovery of novel molecular entities with desirable pharmacological profiles is an enduring challenge. The strategic selection of foundational building blocks is paramount to the successful construction of diverse chemical libraries and the subsequent identification of lead compounds. Among these, the 2-arylpropan-2-amine scaffold, a close analog of the phenethylamine core structure found in many neuroactive compounds, presents a compelling starting point for drug discovery programs.[1][2] This application note provides a detailed guide to the synthesis, properties, and versatile applications of a key exemplar of this class: 2-(3-Methoxyphenyl)propan-2-amine .

The presence of a tertiary carbon atom attached to the aromatic ring introduces conformational rigidity and steric bulk compared to its primary and secondary amine counterparts. This structural feature can profoundly influence ligand-receptor interactions, often leading to enhanced selectivity and potency. The 3-methoxy substitution offers a site for metabolic modification and can engage in specific hydrogen bond interactions within a receptor's binding pocket, making it a valuable handle for structure-activity relationship (SAR) studies.

This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both a conceptual framework and practical protocols for the effective utilization of 2-(3-Methoxyphenyl)propan-2-amine in the synthesis of novel bioactive molecules.

Physicochemical and Structural Properties

A thorough understanding of a building block's physicochemical properties is essential for its effective application in a medicinal chemistry workflow, from reaction setup to the interpretation of biological data. While specific experimental data for 2-(3-Methoxyphenyl)propan-2-amine is not extensively published, we can infer its likely properties from closely related analogs.

PropertyEstimated Value/InformationSource/Rationale
Molecular Formula C₁₀H₁₅NOBased on structure
Molecular Weight 165.23 g/mol Based on structure
CAS Number 1322200-79-2 (HCl salt)
Appearance Likely a colorless to pale yellow oil or a solid (as the hydrochloride salt)General property of similar amines
pKa (of the amine) ~9.5 - 10.5Estimated based on similar alkylamines
LogP ~1.5 - 2.5Estimated based on structure; moderately lipophilic
Solubility The free base is expected to be soluble in common organic solvents (DCM, MeOH, THF). The hydrochloride salt should exhibit good solubility in aqueous media.General solubility of amines and their salts

Synthetic Pathways to 2-(3-Methoxyphenyl)propan-2-amine

The synthesis of 2-(3-Methoxyphenyl)propan-2-amine can be approached through several established methodologies for the preparation of tertiary carbinamines. Two classical and robust methods, the Ritter reaction and the Leuckart reaction, are particularly well-suited for this transformation.

The Ritter Reaction: A Cationic Approach

The Ritter reaction provides a direct route to N-alkyl amides from alkenes or tertiary alcohols via a stabilized carbocation intermediate.[3][4][5] The subsequent hydrolysis of the amide furnishes the desired primary amine.

dot

Ritter_Reaction Starting_Material 2-(3-Methoxyphenyl)propene or 2-(3-Methoxyphenyl)propan-2-ol Carbocation Tertiary Carbocation Intermediate Starting_Material->Carbocation H+ (strong acid) Nitrilium_Ion Nitrilium Ion Adduct Carbocation->Nitrilium_Ion + Nitrile Nitrile Nitrile (e.g., Acetonitrile) Nitrile->Nitrilium_Ion Amide N-acetyl-2-(3-methoxyphenyl)propan-2-amine Nitrilium_Ion->Amide H2O (workup) Product 2-(3-Methoxyphenyl)propan-2-amine Amide->Product Hydrolysis (acidic or basic)

Caption: The Ritter Reaction pathway to 2-(3-Methoxyphenyl)propan-2-amine.

Protocol 1: Synthesis via the Ritter Reaction

Step A: Formation of N-acetyl-2-(3-methoxyphenyl)propan-2-amine

  • To a stirred solution of 2-(3-methoxyphenyl)propene (1.0 eq) in acetonitrile (5-10 volumes) at 0 °C, slowly add concentrated sulfuric acid (2.0 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-acetyl-2-(3-methoxyphenyl)propan-2-amine.

  • Purify the crude product by column chromatography on silica gel.

Step B: Hydrolysis to 2-(3-Methoxyphenyl)propan-2-amine

  • To a solution of N-acetyl-2-(3-methoxyphenyl)propan-2-amine (1.0 eq) in ethanol (10 volumes), add a 6 M aqueous solution of hydrochloric acid (10 volumes).

  • Heat the mixture to reflux for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a 2 M aqueous solution of sodium hydroxide.

  • Extract the aqueous layer with dichloromethane (3 x 20 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(3-Methoxyphenyl)propan-2-amine.

The Leuckart Reaction: Reductive Amination with Formate

The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones using ammonium formate or formamide as both the nitrogen source and the reducing agent.[1][6][7][8][9]

dot

Leuckart_Reaction Starting_Ketone 3-Methoxyacetophenone Imine_Intermediate Imine Intermediate Starting_Ketone->Imine_Intermediate + NH3 (from Ammonium Formate) Ammonium_Formate Ammonium Formate Ammonium_Formate->Imine_Intermediate Formamide N-formyl-2-(3-methoxyphenyl)propan-2-amine Imine_Intermediate->Formamide + HCOOH (from Ammonium Formate) Product 2-(3-Methoxyphenyl)propan-2-amine Formamide->Product Hydrolysis (acidic or basic)

Caption: The Leuckart Reaction pathway to 2-(3-Methoxyphenyl)propan-2-amine.

Protocol 2: Synthesis via the Leuckart Reaction

  • In a round-bottom flask equipped with a reflux condenser, combine 3-methoxyacetophenone (1.0 eq) and ammonium formate (3.0-5.0 eq).

  • Heat the mixture to 160-180 °C for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and add a 6 M aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux for 4-8 hours to effect hydrolysis of the intermediate formamide.

  • Cool the reaction mixture and basify with a concentrated aqueous solution of sodium hydroxide until a pH > 12 is reached.

  • Extract the aqueous layer with diethyl ether or dichloromethane (3 x 20 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-(3-Methoxyphenyl)propan-2-amine.

  • Purify by vacuum distillation or conversion to the hydrochloride salt followed by recrystallization.

Applications in Medicinal Chemistry: Crafting Bioactive Molecules

The 2-(3-methoxyphenyl)propan-2-amine scaffold is a versatile platform for the synthesis of a wide array of derivatives with potential therapeutic applications. Its primary amine functionality serves as a convenient handle for the introduction of diverse substituents through well-established chemical transformations.

Amide Bond Formation: Accessing Diverse Chemical Space

The formation of an amide bond is one of the most fundamental and widely utilized reactions in medicinal chemistry. Coupling 2-(3-methoxyphenyl)propan-2-amine with a variety of carboxylic acids allows for the systematic exploration of the chemical space around this core, a key strategy in lead optimization.

dot

Amide_Coupling Amine 2-(3-Methoxyphenyl)propan-2-amine Amide_Product N-(2-(3-methoxyphenyl)propan-2-yl)amide Amine->Amide_Product Carboxylic_Acid R-COOH Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester + Coupling Agent Coupling_Agent Coupling Agent (e.g., HATU, EDC) Coupling_Agent->Activated_Ester Activated_Ester->Amide_Product + Amine

Caption: General workflow for amide bond formation.

Protocol 3: General Procedure for Amide Coupling

  • To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent such as DMF or DCM (10 volumes), add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of 2-(3-methoxyphenyl)propan-2-amine (1.05 eq) in the same solvent.

  • Stir the reaction at room temperature for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Reductive Amination: Building Secondary and Tertiary Amines

Reductive amination is a powerful tool for the N-alkylation of primary amines, leading to the formation of secondary and tertiary amines. This reaction allows for the introduction of a wide range of alkyl and arylalkyl substituents, which can significantly impact the pharmacological properties of the resulting molecule.

Protocol 4: General Procedure for Reductive Amination

  • To a solution of 2-(3-methoxyphenyl)propan-2-amine (1.0 eq) and an aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., methanol, dichloroethane), add acetic acid (1.0-2.0 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add a reducing agent such as sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Potential Therapeutic Applications and Structure-Activity Relationships

While specific drugs containing the 2-(3-methoxyphenyl)propan-2-amine scaffold are not yet prevalent in the market, the broader class of methoxyphenylalkylamines has shown activity against a range of biological targets, particularly within the central nervous system. The structural similarity to amphetamine and its analogs suggests potential applications in modulating monoamine transporters and receptors.[1][2]

Derivatives of this scaffold could be investigated for their activity as:

  • Serotonin and Dopamine Receptor Ligands: The phenethylamine core is a well-established pharmacophore for interacting with serotonin (5-HT) and dopamine (D) receptors. The substitution pattern on the phenyl ring and the nature of the N-substituent can be systematically varied to tune selectivity and functional activity (agonist, antagonist, or partial agonist).

  • Monoamine Reuptake Inhibitors: By analogy to known stimulants and antidepressants, derivatives of 2-(3-methoxyphenyl)propan-2-amine could be designed to inhibit the reuptake of serotonin, norepinephrine, and/or dopamine, with potential applications in the treatment of depression, anxiety, and ADHD.

  • Enzyme Inhibitors: The amine functionality can serve as an anchor point for designing inhibitors of various enzymes, such as monoamine oxidase (MAO) or histone deacetylases (HDACs), depending on the nature of the appended functionalities.

A systematic SAR exploration could involve:

  • Variation of the N-substituent: Introduction of small alkyl groups, larger arylalkyl moieties, or heterocyclic rings via reductive amination or amide coupling to probe the steric and electronic requirements of the binding pocket.

  • Modification of the Methoxy Group: Demethylation to the corresponding phenol would introduce a hydrogen bond donor and a potential site for further functionalization. Alternatively, replacement with other alkoxy groups or halogens would modulate lipophilicity and electronic properties.

  • Introduction of Substituents on the Phenyl Ring: Further substitution on the aromatic ring could enhance binding affinity and selectivity.

Safety and Handling

As with all amine-containing compounds, 2-(3-methoxyphenyl)propan-2-amine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Amines can be corrosive and may cause skin and eye irritation or burns. In case of contact, rinse the affected area with copious amounts of water and seek medical attention.

Conclusion

2-(3-Methoxyphenyl)propan-2-amine represents a valuable and versatile building block for medicinal chemistry. Its straightforward synthesis and the reactivity of its primary amine functionality provide access to a wide range of novel chemical entities. The inherent structural features of this scaffold, including its conformational constraint and the presence of a methoxy group, offer multiple avenues for optimization of pharmacological properties. The protocols and conceptual framework provided in this application note are intended to empower researchers to effectively utilize this promising building block in their drug discovery endeavors.

References

  • Leuckart reaction. Wikipedia. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules. 2023.
  • Amphetamine. Wikipedia. [Link]

  • Ritter Reaction. Organic Chemistry Portal. [Link]

  • CN101503375A - Method for synthesizing methoxy amine hydrochlorate.
  • PROCESS FOR THE SYNTHESIS OF ARFORMOTEROL. European Patent Office. [Link]

  • Ritter Reaction. Organic Chemistry Portal. [Link]

  • Preparation of Aliphatic Amines by the Leuckart Reaction. Journal of the American Chemical Society. 1949.
  • CAS No : 2724727-12-0 | Product Name : N-(2-(2-Ethoxyphenoxy)ethyl)-1-(4-methoxyphenyl)propan-2-amine Hydrochloride. Pharmaffiliates. [Link]

  • The Leuckart Reaction. Chemistry LibreTexts. [Link]

  • EP1704140B1 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide.
  • N-(3-Methoxyphenethyl)-2-propylpentanamide. Molbank. 2025.
  • Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. Molecules. 2022.
  • US4105695A - 2-Amino-1-(2,5-dimethoxyphenyl)-butanes.
  • Simplified Leuckart reaction of the marker P1P identified in BMK... ResearchGate. [Link]

  • A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis. Green Chemistry. 2023.
  • 2-(3-Methoxyphenyl)propan-1-amine | C10H15NO | CID 202627. PubChem. [Link]

  • US8969337B2 - Prodrugs of secondary amine compounds.
  • Heterocyclic compounds and uses thereof - Patent US-10253047-B2. PubChem. [Link]

  • α,α-DIMETHYL-β-PHENETHYLAMINE. Organic Syntheses. 1951.
  • Publications Prof. Ritter. Max-Planck-Institut für Kohlenforschung. [Link]

  • 1-(3-Methoxyphenyl)-N-(1-phenylethyl)propan-2-amine. Pharmaffiliates. [Link]

Sources

Application Note: In Vitro Characterization & Functional Profiling of 2-(3-Methoxyphenyl)propan-2-amine

[1]

Abstract & Scope

This application note provides a rigorous technical framework for the in vitro assessment of 2-(3-Methoxyphenyl)propan-2-amine (also referred to as 3-methoxycumylamine or 3-MeO-

11

This guide moves beyond generic screening, offering a targeted workflow to determine:

  • Cytotoxic Thresholds: Establishing the non-toxic therapeutic window via metabolic activity assays.

  • Functional Neuropharmacology: Quantifying Monoamine Transporter (MAT) inhibition using advanced fluorescent kinetic assays.[1]

Compound Handling & Physicochemical Properties[1][2][3]

Before biological introduction, the physicochemical behavior of the amine must be managed to prevent precipitation-induced artifacts.

Chemical Identity[1][4][5][6][7]
  • IUPAC Name: 2-(3-methoxyphenyl)propan-2-amine[1]

  • Structure: A cumylamine derivative with a methoxy group at the meta position.

  • Key Feature: The gem-dimethyl group at the

    
    -position creates steric bulk, potentially increasing metabolic stability against MAO (Monoamine Oxidase) compared to non-substituted phenethylamines.[1]
    
Solubilization Protocol

Lipophilic amines often exhibit poor aqueous solubility in their freebase form.[1]

  • Stock Preparation (10 mM):

    • Dissolve the hydrochloride salt (HCl) in 100% DMSO .

    • Critical: If using the freebase oil, convert to salt in situ or ensure DMSO concentration accounts for lipophilicity (LogP ~1.9–2.5 estimated).

    • Vortex for 60 seconds. Inspect for turbidity.

  • Working Solutions:

    • Dilute stock into HBSS (Hank's Balanced Salt Solution) + 20 mM HEPES .

    • Limit DMSO: Final assay concentration must be

      
       (v/v) to avoid solvent-induced cytotoxicity or membrane permeabilization.[1]
      

Protocol A: Cytotoxicity Profiling (MTT Assay)

Objective: Define the

Cell Model:1
Materials
  • Reagent: Thiazolyl Blue Tetrazolium Bromide (MTT), 5 mg/mL in PBS.

  • Solubilizer: Acidified Isopropanol (0.04 N HCl in isopropanol).[1]

  • Plate: 96-well tissue culture treated, clear bottom.[1][2]

Workflow
  • Seeding: Plate HEK293 cells at

    
     cells/well in 100 µL DMEM + 10% FBS. Incubate 24h at 37°C/5% 
    
    
    .
  • Treatment:

    • Aspirate media.[1][2] Wash 1x with PBS.[1]

    • Add 100 µL serum-free media containing 2-(3-Methoxyphenyl)propan-2-amine (Range: 0.1 µM – 500 µM).[1]

    • Include Vehicle Control (0.1% DMSO) and Positive Control (10% DMSO or Triton X-100).[1]

    • Incubate for 24 hours .

  • Development:

    • Add 20 µL MTT stock to each well.[1] Incubate 3–4 hours until purple formazan crystals form.

    • Carefully aspirate supernatant (do not disturb crystals).[1]

    • Add 100 µL Acidified Isopropanol. Shake on orbital shaker (500 rpm) for 10 min to solubilize.

  • Readout: Measure Absorbance at 570 nm (Reference: 650 nm).

Protocol B: Fluorescent Monoamine Transporter Uptake Assay

Objective: Determine if 2-(3-Methoxyphenyl)propan-2-amine acts as a reuptake inhibitor for SERT, NET, or DAT. Rationale: Traditional radioligand assays (

1
Experimental Logic

The assay relies on a kinetic fluorescence readout.

  • Baseline: Transporters (SERT/NET/DAT) actively pump the fluorescent substrate into the cell.

  • Signal: Intracellular accumulation leads to increased RFU (Relative Fluorescence Units).[1]

  • Inhibition: If 2-(3-Methoxyphenyl)propan-2-amine blocks the transporter, the RFU slope decreases.[1]

Workflow Visualization

UptakeAssayPrep1. Cell Prep(HEK-SERT/NET/DAT)Poly-D-Lysine PlateWash2. Buffer Exchange(HBSS + HEPES)Prep->Wash Remove GrowthMediaDrug3. Pre-IncubationAdd Test Compound(30 min @ 37°C)Wash->Drug EquilibriumDye4. Substrate Addition(Fluorescent Dye)Drug->Dye T=0Read5. Kinetic Read(Ex 440nm / Em 520nm)Every 2 min for 30 minDye->Read Real-time

Figure 1: Kinetic workflow for the No-Wash Fluorescent Uptake Assay.

Detailed Methodology
Step 1: Cell Preparation (Critical)

HEK293 cells adhere poorly.[1] Use Poly-D-Lysine (PDL) coated black-wall/clear-bottom 96-well plates.[1]

  • Seed cells at

    
     cells/well 24 hours prior.[1] Confluency should be ~90% at assay time.[1][3]
    
Step 2: Buffer & Compound Loading[1]
  • Assay Buffer: HBSS containing

    
     and 
    
    
    (essential for transporter function), supplemented with 20 mM HEPES and 0.1% BSA (stabilizer).
  • Pre-incubation:

    • Remove culture media carefully.[1]

    • Add 100 µL of Assay Buffer containing 2-(3-Methoxyphenyl)propan-2-amine (Concentration curve: 1 nM to 100 µM).[1]

    • Incubate 30 minutes at 37°C.

    • Control: Use Fluoxetine (SERT) or Nisoxetine (NET) as reference inhibitors.[1]

Step 3: Dye Addition & Kinetic Reading[1]
  • Add 100 µL of Fluorescent Dye Solution (e.g., Molecular Devices Neurotransmitter Uptake Reagent or ASP+ at 10 µM).

  • IMMEDIATELY transfer to fluorescence plate reader (e.g., FLIPR, FlexStation, or EnVision).

  • Settings:

    • Mode: Kinetic.[1][4]

    • Excitation: 440 nm.[1]

    • Emission: 520 nm.[1]

    • Interval: 2 minutes.

    • Duration: 30–45 minutes.[1]

Data Analysis
  • Slope Calculation: Calculate the slope (RFU/min) of the linear portion of the uptake curve (typically 5–15 min post-addition).

  • Normalization:

    
    [1]
    
  • IC50 Determination: Plot % Activity vs. Log[Concentration]. Fit using a 4-parameter logistic equation (Hill Slope).[1]

Mechanistic Interpretation

To validate the results, understanding the "Why" is crucial. The structural homology of 2-(3-Methoxyphenyl)propan-2-amine to known inhibitors suggests specific interactions.[1]

MechanismCompound2-(3-Methoxyphenyl)propan-2-amineTargetMonoamine Transporter(SERT/NET/DAT)Compound->Target Binds Orthostericor Allosteric SiteMechanismCompetitive Inhibitionof Substrate BindingTarget->Mechanism Blocks PoreOutcomeReduced Fluorescence(Lower Slope)Mechanism->Outcome Prevents Dye Entry

Figure 2: Pharmacological logic of the inhibition assay.[1]

Troubleshooting & Optimization (Expert Tips)

IssueProbable CauseCorrective Action
High Well-to-Well Variability Cell detachment during wash.[1]Use Poly-D-Lysine plates.[1][4] Switch to a No-Wash dye kit.[1]
Low Signal Window Transporter expression lost.Verify expression with a positive control substrate (e.g., ASP+). Re-select with antibiotics (e.g., G418).
Precipitation Compound insolubility.[1]Check 100 µM wells for crystals under microscope. Reduce max concentration or increase BSA to 0.5%.
Edge Effect Evaporation/Thermal gradient.[1]Avoid outer wells for data; fill them with PBS.[1] Pre-warm buffers to 37°C.

References

  • Molecular Devices. (2012).[1][5] Fluorescence-Based Neurotransmitter Transporter Uptake Assay.[1][4][5] Application Note. Link

  • Schwartz, J. W., et al. (2003). A high-throughput screening method for the identification of serotonin transporter inhibitors.[1] Journal of Biomolecular Screening, 8(4), 381-389. Link[1]

  • Jorgensen, S., et al. (2012). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport.[1][5] Journal of Neuroscience Methods, 209(1), 12-19. Link

  • PubChem. (2023).[1] 2-(3-Methoxyphenyl)propan-2-amine Compound Summary. National Library of Medicine.[1] Link[1]

Advanced Formulation Strategies for 2-(3-Methoxyphenyl)propan-2-amine (MXP-2A)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[1]

2-(3-Methoxyphenyl)propan-2-amine (herein referred to as MXP-2A ) presents a classic challenge in pharmaceutical development: it is a lipophilic, basic amine with significant therapeutic potential but suboptimal delivery characteristics in its free base form. Structurally analogous to phenethylamine derivatives, MXP-2A exhibits poor aqueous solubility at neutral pH and is prone to first-pass metabolism.

To ensure therapeutic efficacy, formulation strategies must transition beyond simple dissolution.[1][2] We must engineer systems that protect the payload, enhance solubility in the gastrointestinal (GI) milieu, and facilitate membrane permeability.

Physicochemical Snapshot (Inferred & Literature Consensus)
PropertyValue / CharacteristicImplication for Formulation
Molecular Structure Lipophilic Amine (Primary)High pKa (~9.0–9.8); Ionized in stomach, unionized in intestine.
LogP ~2.5 – 3.2 (Estimated)High membrane permeability but dissolution-rate limited absorption.
Aqueous Solubility < 1 mg/mL (Free Base)Requires salt formation or lipid solubilization.
Stability Oxidation-prone (Amine)Requires antioxidants or encapsulation.

Strategic Formulation Decision Matrix

Before selecting a protocol, experimentalists must categorize the delivery target. Use the following logic flow to determine the optimal formulation pathway.

FormulationLogic Start MXP-2A Delivery Goal Route Route of Administration? Start->Route Oral Oral Delivery Route->Oral Systemic Nasal Nose-to-Brain Route->Nasal CNS Target Solubility Solubility Issue? Oral->Solubility Nano Protocol 3: Chitosan Nanoparticles (Mucoadhesion) Nasal->Nano Bypass BBB Salt Protocol 1: Salt Engineering (HCl/Succinate) Solubility->Salt Dissolution Rate Limited Lipid Protocol 2: SEDDS/LNP (Lymphatic Transport) Solubility->Lipid Permeability/Metabolism Limited

Figure 1: Decision matrix for selecting the appropriate MXP-2A formulation strategy based on therapeutic targets.

Protocol 1: Salt Engineering & Solid-State Optimization

Objective: Convert the oily free base MXP-2A into a crystalline solid to improve stability, handling, and dissolution rate. While the Hydrochloride (HCl) salt is standard, organic salts (Succinate, Tartrate) often provide better buffering capacity in the diffusion layer.

Materials
  • MXP-2A Free Base (Liquid/Oil).

  • Solvents: Isopropanol (IPA), Diethyl Ether, Ethanol.

  • Acids: Hydrochloric acid (4M in Dioxane), Succinic acid, L-Tartaric acid.

Experimental Workflow
  • Dissolution: Dissolve 10 mmol of MXP-2A free base in 20 mL of dry Isopropanol. Maintain temperature at 25°C.

  • Acid Addition:

    • For HCl Salt: Dropwise addition of HCl/Dioxane (1.1 equivalents) under vigorous stirring.

    • For Organic Salts: Dissolve 1.0 equivalent of organic acid in minimal hot ethanol and add to the amine solution.

  • Crystallization Induction:

    • Cool the solution to 4°C slowly (0.5°C/min) to promote crystal growth.

    • If no precipitate forms, add Diethyl Ether (anti-solvent) until slight turbidity persists, then refrigerate.

  • Isolation: Filter crystals via vacuum filtration (Buchner funnel). Wash with cold ether.

  • Drying: Vacuum dry at 40°C for 24 hours.

Validation (Self-Check):

  • Melting Point: The salt should have a sharp melting point (>150°C typically) distinct from the free base.

  • Hygroscopicity: Expose to 75% RH. If mass increases >5% in 24h, the counter-ion is too hygroscopic; switch to Fumarate.

Protocol 2: Self-Emulsifying Drug Delivery System (SEDDS)

Objective: Enhance oral bioavailability by solubilizing MXP-2A in a lipid pre-concentrate. This promotes lymphatic transport, bypassing hepatic first-pass metabolism—critical for lipophilic amines.

Mechanism of Action

Upon contact with gastric fluids, the SEDDS formulation spontaneously emulsifies into droplets <50 nm. These protect the drug from precipitation and mimic food effects to trigger bile release.

SEDDS_Mechanism Formulation MXP-2A in Lipid/Surfactant Mix Stomach Gastric Dispersion (Microemulsion Formation) Formulation->Stomach Dilution Intestine Lipolysis by Pancreatic Lipase Stomach->Intestine Transit Micelles Mixed Micelles (Bile Salts + Phospholipids) Intestine->Micelles Digestion Absorption Lymphatic Uptake (Chylomicrons) Micelles->Absorption Partitioning

Figure 2: In vivo fate of MXP-2A loaded SEDDS formulation.

Formulation Components (Recommended)
ComponentFunctionExample MaterialConcentration (%)
Oil Phase SolubilizerCapryol 90 or Peceol20–30%
Surfactant Emulsifier (High HLB)Cremophor EL or Tween 8040–50%
Co-Surfactant Flexibility/SolventTranscutol HP or PEG 40020–30%
Step-by-Step Protocol
  • Solubility Screening: Determine the saturation solubility of MXP-2A in various oils (Capryol, Labrafil) and surfactants. Select the oil with the highest solubilizing capacity.

  • Ternary Phase Diagram Construction:

    • Prepare mixtures of Oil, Surfactant, and Co-surfactant at ratios (1:9 to 9:1).

    • Titrate with water. Identify the "monophasic region" (clear solution) which indicates stable microemulsion formation.

  • Drug Loading:

    • Dissolve MXP-2A (Free Base) into the optimized Oil/Surfactant mix.

    • Note: Do not use the HCl salt here; it is not soluble in lipids. Use the free base.

  • Characterization:

    • Dilute 1 part formulation with 100 parts 0.1N HCl (simulated gastric fluid).

    • Measure droplet size using Dynamic Light Scattering (DLS). Target: < 100 nm, PDI < 0.3.

Protocol 3: Intranasal Chitosan Nanoparticles (CNS Targeting)

Objective: If MXP-2A targets the Central Nervous System, oral delivery may be inefficient due to the Blood-Brain Barrier (BBB). Intranasal delivery via Chitosan nanoparticles utilizes the olfactory pathway for direct nose-to-brain transport.

Rationale

Chitosan is a cationic polymer that opens tight junctions in the nasal epithelium transiently. It also interacts electrostatically with the negatively charged mucus, prolonging residence time.

Methodology: Ionic Gelation
  • Chitosan Solution: Dissolve Low Molecular Weight Chitosan (0.5% w/v) in 1% Acetic Acid solution. Adjust pH to 5.0 using NaOH.

  • Drug Solution: Dissolve MXP-2A HCl in deionized water. Add to Chitosan solution.

  • Crosslinking (TPP): Prepare Sodium Tripolyphosphate (TPP) solution (0.2% w/v).

  • Nanoparticle Formation:

    • Place Chitosan/Drug solution under magnetic stirring (700 rpm).

    • Add TPP solution dropwise. The mixture will turn opalescent (Tyndall effect) indicating nanoparticle formation.

    • Ratio: Optimize Mass Ratio of Chitosan:TPP (typically 3:1).

  • Purification: Centrifuge at 15,000 rpm for 30 mins. Resuspend pellet in water and lyophilize using Mannitol (5%) as a cryoprotectant.

Critical Process Parameter (CPP):

  • pH Control: If pH > 6.0, Chitosan precipitates. If pH < 4.0, TPP crosslinking is inefficient. Maintain pH 4.5–5.5.

References

  • Review of Lipid-Based Formulations: Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. Link

  • Salt Selection Guide: Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

  • Nose-to-Brain Delivery: Mistry, A., et al. (2009). Nanoparticles for direct nose-to-brain delivery of drugs. International Journal of Pharmaceutics. Link

  • Compound Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 12149595, 2-(3-Methoxyphenyl)propan-2-amine. Link

  • SEDDS Development: Porter, C. J., et al. (2008). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs. Nature Reviews Drug Discovery. Link

Sources

reductive amination methods to yield 2-(3-Methoxyphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific synthesis of 2-(3-Methoxyphenyl)propan-2-amine (CAS: 109138-28-5).[1][2]

Important Chemical Distinction: Standard "Reductive Amination" (condensation of a ketone with an amine followed by hydride reduction) typically yields secondary amines or primary amines at secondary carbons. The target molecule here possesses a primary amine at a quaternary carbon (a tertiary carbinamine). Classical reductive amination of 3-methoxyacetophenone yields the ethylamine derivative, not the propylamine.

Therefore, this guide details the Organocerium-Mediated Reductive Alkylation , which effectively functions as a "double reductive alkylation" of a nitrile to yield the target tertiary carbinamine, alongside the industrial standard Ritter Reaction .

Target Molecule:


-Dimethyl-3-methoxybenzylamine
CAS:  109138-28-5
Molecular Weight:  165.23  g/mol 

Strategic Analysis & Retrosynthesis

The synthesis of sterically hindered tertiary carbinamines (amines attached to a quaternary carbon) presents a specific challenge in medicinal chemistry. Standard reductive amination of ketones fails here because the necessary precursor (2-(3-methoxyphenyl)propan-2-one) is chemically impossible (pentavalent carbon).

To synthesize 2-(3-Methoxyphenyl)propan-2-amine , we must employ methods that construct the quaternary center directly or install the amine into a pre-existing quaternary scaffold.

Mechanistic Pathways
  • Method A: Organocerium-Mediated Dialkylation (Recommended for R&D). This method utilizes the high oxophilicity and low basicity of organocerium reagents to perform a double nucleophilic addition of methyllithium to 3-methoxybenzonitrile. This is effectively a "reductive" generation of the amine skeleton from the nitrile.[3]

  • Method B: The Ritter Reaction (Recommended for Scale-up). Acid-catalyzed addition of a nitrile to a carbocation generated from 3-methoxy-

    
    -methylstyrene.
    
Reaction Pathway Diagram

SynthesisPathways Nitrile 3-Methoxybenzonitrile CeCl3 CeCl3 / MeLi (Organocerium) Nitrile->CeCl3 Styrene 3-Methoxy-alpha-methylstyrene H2SO4 H2SO4 / Acetonitrile (Ritter) Styrene->H2SO4 ImineSalt Intermediate Metallo-Imine CeCl3->ImineSalt Double Addition Acetamide N-Acetyl Intermediate H2SO4->Acetamide Carbocation Capture Target 2-(3-Methoxyphenyl)propan-2-amine (Target) ImineSalt->Target Aq. NH4Cl Quench Acetamide->Target Hydrolysis (HCl)

Caption: Comparative synthetic routes. Method A (Top) uses organocerium chemistry for direct dialkylation. Method B (Bottom) utilizes the Ritter reaction.[4]

Protocol A: Organocerium-Mediated Dialkylation

Rationale: Standard organolithium reagents (MeLi) often fail to add twice to nitriles due to the stability of the intermediate imine salt. Transmetallation to Cerium(III) suppresses the basicity, allowing the second addition to occur, converting the nitrile carbon directly into the quaternary center of the target amine.

Reagents & Materials
ReagentEquiv.[3][4][5][6][7][8]RoleNotes
3-Methoxybenzonitrile 1.0PrecursorDried over molecular sieves
Cerium(III) Chloride 3.0Lewis AcidMust be anhydrous (See drying step)
Methyllithium (MeLi) 3.0Nucleophile1.6M in Et2O or THF
Tetrahydrofuran (THF) SolventSolventAnhydrous, inhibitor-free
Ammonium Hydroxide QuenchWorkup25% aqueous solution
Step-by-Step Procedure
Phase 1: Preparation of Anhydrous CeCl3 (Critical)

Note: Commercially available "anhydrous" CeCl3 often contains moisture that kills the reaction. Dehydration is mandatory.

  • Place Cerium(III) chloride heptahydrate (

    
    ) in a round-bottom flask equipped with a high-vacuum stopcock.
    
  • Heat to 140–150 °C under high vacuum (<0.1 mmHg) for 2–3 hours with vigorous stirring. The powder should become fine and free-flowing.

  • While still hot, backfill with Argon. Allow to cool to room temperature.

  • Suspend the dried

    
     in anhydrous THF (10 mL per gram of CeCl3).
    
  • Stir the suspension at room temperature for 12–16 hours (overnight) to ensure formation of the active THF-solvate. The mixture should look like a milky white suspension.

Phase 2: Formation of the Organocerium Reagent[4]
  • Cool the

    
    /THF suspension to -78 °C  (Dry ice/Acetone bath).
    
  • Add Methyllithium (3.0 equiv) dropwise via syringe.

    • Observation: The white suspension may turn yellow/orange.

  • Stir at -78 °C for 1 hour to allow transmetallation (

    
    ).
    
Phase 3: Double Addition
  • Add 3-Methoxybenzonitrile (1.0 equiv) neat or dissolved in minimal THF dropwise to the cold organocerium slurry.

  • Allow the reaction to warm slowly to Room Temperature over 4 hours.

  • Mechanistic Insight: The first methyl group adds to form the metallo-imine. The cerium activates the C=N bond sufficiently to allow the second methyl group to add, forming the bis-metallo amine precursor.

Phase 4: Workup & Isolation
  • Cool the mixture to 0 °C.

  • Quench by adding 25% aqueous Ammonium Hydroxide (

    
    ) carefully.
    
    • Note: This precipitates Cerium salts as a granular solid rather than a gelatinous mess, facilitating filtration.

  • Filter the mixture through a Celite pad. Wash the pad with Dichloromethane (DCM).

  • Dry the filtrate over

    
     and concentrate under vacuum.
    
  • Purification: The crude oil is often pure enough. If not, purify via Acid/Base extraction:

    • Dissolve oil in Et2O. Extract with 1M HCl (Amine goes to aqueous).

    • Wash aqueous layer with Et2O (discard organics).

    • Basify aqueous layer with NaOH to pH > 12.

    • Extract with DCM, dry, and evaporate to yield 2-(3-Methoxyphenyl)propan-2-amine .

Protocol B: The Ritter Reaction (Scalable Alternative)

Rationale: If organometallics are not feasible, the Ritter reaction is the robust alternative. It generates a tertiary carbocation from the styrene derivative, which is trapped by acetonitrile.

Reagents
ReagentRole
3-Methoxy-

-methylstyrene
Precursor (Can be made via Grignard of 3-methoxyacetophenone + MeMgBr, then dehydration)
Acetonitrile Solvent / Reactant
Sulfuric Acid (Conc.) Catalyst
Glacial Acetic Acid Co-solvent
Procedure
  • Carbocation Generation: In a flask, dissolve 3-Methoxy-

    
    -methylstyrene (10 mmol) in Acetonitrile  (5 mL) and Glacial Acetic Acid  (5 mL).
    
  • Addition: Cool to 0–5 °C. Add Concentrated

    
      (20 mmol) dropwise.
    
    • Caution: Exothermic. Maintain temp < 10 °C to prevent polymerization.

  • Reaction: Allow to warm to room temperature and stir for 24 hours. The styrene is protonated to the tertiary carbocation, which is attacked by the nitrogen of acetonitrile.

  • Hydrolysis: Pour the mixture onto ice water. The intermediate is the N-acetyl amine (Acetamide).

  • Reflux: To remove the acetyl group, add excess NaOH (or HCl) and reflux for 12–24 hours. (Alkaline hydrolysis is often preferred for methoxy-containing aromatics to avoid ether cleavage).

  • Extraction: Extract the free amine into DCM as described in Protocol A.

Analytical Validation (Self-Validating)

To ensure the correct isomer (gem-dimethyl) was formed and not the isopropylamine derivative:

  • 1H NMR (CDCl3, 400 MHz):

    • Characteristic Signal: Look for a sharp singlet integrating to 6H around 1.5 ppm (Gem-dimethyl group).

    • Contrast: The isomer 1-(3-methoxyphenyl)propan-2-amine (amphetamine analog) would show a doublet (3H) and a complex multiplet for the CH proton.

    • Aromatic Region: 6.8–7.3 ppm (4H, pattern consistent with meta-substitution).

    • Methoxy: Singlet at 3.8 ppm (3H).

    • Amine: Broad singlet around 1.5–2.0 ppm (2H, exchangeable with D2O).

Safety & Troubleshooting

  • Organocerium Safety: The reaction generates Methyllithium residues. Quench with extreme caution. Cerium waste must be disposed of according to heavy metal protocols.

  • Moisture Sensitivity: Protocol A fails completely if water is present. The CeCl3 drying step is the most common point of failure.

  • Isomer Confusion: Ensure your starting material is 3-Methoxybenzonitrile (for Method A) or 3-Methoxy-

    
    -methylstyrene  (for Method B). Do not use 3-methoxyphenylacetone, as that yields the wrong amine.
    

References

  • Organocerium Chemistry: Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents."[4] Journal of the American Chemical Society, 1989.

  • Tertiary Carbinamine Synthesis: Ciganek, E. "Process for the preparation of tertiary carbinamines." U.S. Patent 5,306,821, 1994.

  • Ritter Reaction Mechanism: Krimen, L. I., & Cota, D. J. "The Ritter Reaction."[4] Organic Reactions, 1969.[4]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-(3-Methoxyphenyl)propan-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and yield optimization of 2-(3-Methoxyphenyl)propan-2-amine (also known as 3-methoxycumylamine or α,α-dimethyl-3-methoxybenzylamine).

This guide is structured as a Tier 3 Technical Support resource for process chemists and researchers.

Status: Active Topic: Yield Optimization & Impurity Control Applicable Route: Ritter Reaction & Azide Insertion Target Audience: Medicinal Chemists, Process Development Scientists

Diagnostic Workflow

Before altering your protocol, identify the specific failure mode using the logic tree below.

YieldDiagnosis Start Low Yield Detected CheckTLC Analyze Crude Mixture (NMR/LCMS) Start->CheckTLC Result1 Major Product: Styrene Olefin (Elimination) CheckTLC->Result1 Olefin peaks (5.0-6.0 ppm) Result2 Major Product: Acetamide (Incomplete Hydrolysis) CheckTLC->Result2 Acetyl peak (2.0 ppm) Result3 Complex Mixture / Polymer CheckTLC->Result3 Broad signals Sol1 Solution: Lower Temp, Increase Acid Conc, Switch to Azide Route Result1->Sol1 Sol2 Solution: Switch to Chloroacetonitrile or Glycolic Hydrolysis Result2->Sol2 Sol3 Solution: Dilution, Radical Scavenger Result3->Sol3

Figure 1: Diagnostic logic for identifying yield bottlenecks in tertiary benzylic amine synthesis.

Critical Analysis of Synthesis Routes

The synthesis of 2-(3-Methoxyphenyl)propan-2-amine presents a classic challenge in organic synthesis: installing a primary amine on a tertiary benzylic carbon.[1][2] The electron-donating nature of the meta-methoxy group (via induction/resonance interplay) stabilizes the carbocation but also increases the risk of elimination to the styrene (α-methyl-3-methoxystyrene).[1][2]

Comparative Methodologies
FeatureMethod A: Ritter Reaction (Standard)Method B: Azide Insertion (High Precision)
Reagents Acetonitrile, H₂SO₄, AcOHNaN₃, TFA, CHCl₃, then H₂/Pd
Key Intermediate N-Acetyl amine (Acetamide)Tertiary Azide
Major Risk Hydrolysis Resistance : The sterically hindered amide is extremely difficult to hydrolyze.[1]Safety : Handling hydrazoic acid (generated in situ).
Yield Potential 40–60% (limited by hydrolysis)85–95% (High fidelity)
Scalability High (Industrial standard)Low to Medium (Lab scale)

Detailed Protocols & Troubleshooting

Protocol A: The Optimized Ritter Reaction

Best for: Large scale, avoiding heavy metals.

The Yield Killer: The formation of the N-acetyl intermediate is usually efficient, but converting this sterically hindered amide to the free amine often fails under standard reflux conditions, leading to "yield loss" (actually just unreacted intermediate).

Step-by-Step Optimization:

  • Carbocation Generation:

    • Dissolve 2-(3-methoxyphenyl)propan-2-ol (1.0 equiv) in Glacial Acetic Acid (3.0 vol).

    • Add Chloroacetonitrile (1.5 equiv) instead of Acetonitrile.[1][2]

    • Why? The electron-withdrawing chlorine atom destabilizes the amide bond, making the subsequent hydrolysis significantly easier [1].[2]

    • Cool to 0°C. Add conc. H₂SO₄ (1.2 equiv) dropwise.[1][2] Maintain T < 10°C to prevent polymerization of the styrene intermediate.[2]

  • The "Easy" Hydrolysis:

    • Once the Ritter addition is complete (monitor consumption of alcohol), quench with ice.

    • Extract the chloroacetamide intermediate.[1][2]

    • Reflux with Thiourea (1.2 equiv) in Ethanol/Acetic acid.[1][2]

    • Mechanism:[2][3][4][5][6][7][8] This induces a cyclization-cleavage (similar to Edman degradation logic) to release the amine under mild conditions, bypassing the need for harsh base hydrolysis [2].[2]

Troubleshooting FAQ (Ritter Route):

Q: My LCMS shows a mass corresponding to the styrene olefin (M-18). Why? A: The carbocation deprotonated before the nitrile could trap it. [2] * Fix: Ensure your nitrile (nucleophile) is present in excess before adding the acid.[1][2] Increase the concentration of the nitrile.

  • Fix: Lower the temperature to -10°C during acid addition.

Q: I used Acetonitrile and now I cannot hydrolyze the amide. KOH reflux didn't work. A: Steric hindrance from the gem-dimethyl group protects the carbonyl. [2] * Fix: Switch to Bouveault conditions : Use solid KOH in ethylene glycol and reflux at 160°C. The higher temperature is necessary to overcome the steric barrier.[2]

Protocol B: The Azide Method (Recommended for Purity)

Best for: High yield, research scale (<10g), high purity requirements.

This method avoids the "hydrolysis trap" entirely.[1][2]

Step-by-Step Protocol:

  • Azidation:

    • To a solution of 2-(3-methoxyphenyl)propan-2-ol (1.0 equiv) in CHCl₃ (5 vol) at 0°C, add Sodium Azide (3.0 equiv).

    • Add Trifluoroacetic Acid (TFA) (3.0 equiv) dropwise.[1][2]

    • Caution: This generates HN₃ in situ.[1][2] Use a vented system and blast shield.[1][2]

    • Stir at 0°C -> RT for 4 hours.

  • Reduction:

    • Wash organic layer with NaHCO₃ (critical to remove acid traces).[1][2]

    • Hydrogenate the crude azide using 10% Pd/C in MeOH at 1 atm H₂ (balloon) for 2 hours.

    • Result: Quantitative conversion to the amine with no purification required beyond filtration.[2]

Troubleshooting FAQ (Azide Route):

Q: The reaction stalled at the alcohol stage. A: TFA might not be strong enough to ionize the alcohol if the solution is too dilute.

  • Fix: Increase concentration to 1M. If still slow, add catalytic BF₃·OEt₂ (Lewis acid assistance).[1][2][9]

Q: I see a dimer impurity. A: The azide acted as a leaving group and reacted with another carbocation.

  • Fix: Increase the equivalents of NaN₃ (to 5.0 equiv) to ensure the carbocation is trapped immediately by azide, not by another organic molecule.

Quantitative Data Summary

ParameterRitter (Standard MeCN)Ritter (Chloroacetonitrile)Azide / Hydrogenation
Reaction Time 24-48 hours12-16 hours6-8 hours
Hydrolysis Temp 160°C (Glycol)80°C (EtOH)N/A (Reduction)
Typical Yield 45%72%92%
Purity (Crude) 80%90%>98%

References

  • Jirgensons, A., et al. "A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile."[2][6] Synthesis, 2000(12), 1709–1712. Link

  • Bishop, R. "Ritter-type Reactions." in Comprehensive Organic Synthesis, Pergamon, 1991, Vol 6, 261-300.[2] (General reference for Ritter mechanism and hydrolysis issues).

  • Organic Chemistry Portal. "Ritter Reaction: Mechanism and Recent Literature." (Provides grounding for the carbocation stability and nitrile variation).[1][2] Link

  • Reddy, K. L. "An efficient method for the conversion of aromatic and aliphatic nitriles to the corresponding N-tert-butyl amides: a modified Ritter reaction."[1][2][6] Tetrahedron Letters, 2003, 44(8), 1453-1455.[6] Link[1]

Disclaimer: These protocols involve hazardous chemicals (HCN equivalents, Azides).[1] All experiments must be conducted in a fume hood with appropriate PPE and safety oversight.

Sources

troubleshooting low purity in 2-(3-Methoxyphenyl)propan-2-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the synthesis and purification of 2-(3-Methoxyphenyl)propan-2-amine (also known as 3-methoxycumylamine or alpha,alpha-dimethyl-3-methoxybenzylamine).

This guide focuses on the Ritter Reaction pathway, as it is the most scalable and common route for generating sterically hindered alpha-tertiary amines, though it is fraught with specific side-reaction risks due to the meta-methoxy substituent.

Doc ID: TS-ORG-3MEO-CUMYL | Version: 2.1 | Status: Active

Diagnostic Overview & Impurity Profile

Before troubleshooting, confirm your impurity profile. The meta-methoxy group activates the aromatic ring, creating a unique set of challenges compared to unsubstituted cumylamines.

Common Impurity Signatures (LCMS/NMR)
Impurity TypeChemical SpeciesOriginDiagnostic Signal (1H NMR / LCMS)
Impurity A 3-Methoxy-α-methylstyrene Elimination of tertiary alcoholNMR: Olefinic protons δ 5.0–5.5 ppm. LCMS: M+H usually invisible (low ionization) or +1 mass.
Impurity B N-Acetyl Intermediate Incomplete hydrolysisNMR: Singlet methyl (~2.0 ppm, -NHCOCH3). LCMS: M+42 mass shift (Acetylated).
Impurity C Dimeric Species Friedel-Crafts alkylationLCMS: 2x Mass - H2. Complex aromatic region.
Impurity D Phenolic Derivative Ether cleavage (Demethylation)NMR: Loss of -OCH3 singlet (~3.8 ppm). Broad -OH peak.

Reaction Pathway Analysis

Understanding the competition between the desired nucleophilic attack (by nitrile) and the undesired elimination/polymerization is critical.

ReactionPathway Start Tertiary Alcohol (Precursor) Cation Benzylic Carbocation (Reactive Intermediate) Start->Cation H2SO4 / -H2O Nitrilium Nitrilium Ion Cation->Nitrilium + Acetonitrile (Path A: Desired) Alkene Impurity A: Alkene (Styrene) Cation->Alkene - H+ (Path B: Elimination) Dimer Impurity C: Dimer/Polymer Cation->Dimer + Alkene/Arene (Path C: F-C Alkylation) Amide N-Acetyl Amide (Stable Intermediate) Nitrilium->Amide + H2O Product Target Amine 2-(3-Methoxyphenyl)propan-2-amine Amide->Product Hydrolysis (HCl/NaOH) Phenol Impurity D: Phenol (Demethylation) Product->Phenol Excess Heat/Acid

Figure 1: Mechanistic divergence in the Ritter reaction. Path A is the desired amination. Path B and C are the primary causes of low purity.

Troubleshooting Guide (Q&A)

Issue 1: "My crude product is a sticky oil with low amine content, and NMR shows olefinic protons."

Diagnosis: The elimination pathway (Path B) is dominating. The carbocation is losing a proton to form the alkene (styrene derivative) faster than the nitrile can attack it. Root Cause:

  • Temperature too high during addition: High heat favors elimination (entropy driven).

  • Nitrile Starvation: Insufficient equivalents of acetonitrile relative to the acid.

  • Exotherm Control: The addition of sulfuric acid to the alcohol/nitrile mix is highly exothermic.

Corrective Action:

  • The "Inverse Addition" Protocol: Do not add acid to the alcohol. Instead, dissolve the alcohol in excess acetonitrile (solvent and reagent) and cool to 0°C. Add concentrated H2SO4 dropwise.

  • Cryogenic Control: Maintain internal temperature <5°C during acid addition.

  • Stoichiometry: Increase Acetonitrile to 10–15 equivalents. It acts as the solvent to stabilize the nitrilium ion.

Issue 2: "I have high purity by LCMS, but the mass is M+42 (Acetamide)."

Diagnosis: Incomplete hydrolysis of the Ritter intermediate. The reaction successfully formed the N-acetyl group, but the final deprotection step failed. Sterically hindered amines (like this cumyl derivative) form extremely stable amides that resist hydrolysis. Root Cause: Standard reflux conditions (e.g., 6M HCl, 2 hours) are often insufficient for alpha-tertiary amides.

Corrective Action:

  • Glycolic Hydrolysis: Use a high-boiling solvent mixture.

    • Recipe: Ethylene Glycol / KOH (excess) / Reflux at 150°C for 12–24 hours.

    • Why: This achieves higher temperatures than aqueous acid/base, forcing the hydrolysis of the sterically hindered amide bond.

  • Alternative Acid Hydrolysis: Use HBr (48%) / Acetic Acid reflux for 24 hours. (Caution: Check methoxy stability; see Issue 3).

Issue 3: "My product turned brown/black, and I see a loss of the methoxy peak."

Diagnosis: Ether cleavage (Demethylation) and subsequent oxidation/polymerization. Root Cause:

  • Lewis Acid Strength: Using Lewis acids (like AlCl3 or BF3) or extremely concentrated H2SO4 at high temperatures can cleave the methyl ether, forming a phenol.

  • Phenol Oxidation: The resulting phenol is electron-rich and prone to oxidation (quinones) and polymerization, leading to dark colors (tar).

Corrective Action:

  • Temperature Limit: Never exceed 40–50°C during the Ritter formation step.

  • Acid Choice: Stick to H2SO4 or Methanesulfonic acid (MsOH). Avoid Lewis acids like BBr3 or AlCl3.

  • Quench Gently: Quench the reaction onto ice, not water, to prevent localized heating spikes.

Issue 4: "I cannot separate the amine from the non-basic impurities."

Diagnosis: Standard extraction is failing due to the lipophilicity of the amine or the presence of amphoteric impurities.

Corrective Action (The "Three-Phase" Purification): This protocol exploits the basicity of the amine and the acidity of potential phenolic impurities.

  • Acid Wash: Dissolve crude in Ethyl Acetate (EtOAc). Extract with 1M HCl (x3).

    • Result: Amine goes to Aqueous (Layer A). Non-basic impurities (styrene, acetamide, dimers) stay in EtOAc (Discard).

  • Base Wash (Critical): Take Layer A (Aqueous). Wash with fresh EtOAc before basifying.

    • Result: Removes trapped neutrals.

  • Basification & Extraction: Basify Layer A with 6M NaOH to pH > 12. Extract with Dichloromethane (DCM).

    • Note: If any demethylated phenol formed, the high pH (NaOH) will convert it to a phenoxide salt, keeping it in the water. The target amine will extract into DCM.

Optimized Experimental Protocol

Based on standard Ritter methodologies adapted for electron-rich aromatics.

Step 1: Formation of N-(2-(3-methoxyphenyl)propan-2-yl)acetamide

  • Setup: Flame-dried flask, N2 atmosphere.

  • Reagents:

    • 2-(3-methoxyphenyl)propan-2-ol (1.0 eq)

    • Acetonitrile (15.0 eq) - Acts as solvent and reactant.

    • Glacial Acetic Acid (5.0 eq) - Moderates acidity.

    • H2SO4 (conc., 1.5 eq)

  • Procedure:

    • Dissolve alcohol in Acetonitrile and Acetic Acid. Cool to 0°C.

    • Add H2SO4 dropwise over 30 mins (Maintain T < 5°C).

    • Allow to warm to RT and stir for 12 hours.

    • Check: TLC/LCMS should show disappearance of alcohol and formation of Amide (M+42).

  • Workup: Pour onto ice/NaOH (neutralize). Extract EtOAc. Concentrate.

Step 2: Hydrolysis to Amine

  • Reagents: Crude Amide, Ethylene Glycol (10 vol), KOH (5.0 eq).

  • Procedure:

    • Reflux at 150°C (bath temp) for 16 hours.

    • Cool to RT. Dilute with Water (20 vol).

    • Extract with DCM (x3).

    • Purification: Perform the "Three-Phase" extraction described in Troubleshooting Issue 4.

References & Authority

The protocols and mechanisms described above are grounded in established organic synthesis principles regarding the Ritter reaction and the handling of benzylic carbocations.

  • Ritter Reaction Mechanism & Scope:

    • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Monoketones. Journal of the American Chemical Society.

    • Source:

  • Hydrolysis of Sterically Hindered Amides:

    • Brown, H. C., et al. (1955). Steric Effects in Displacement Reactions. Journal of the American Chemical Society. (Foundational text on steric hindrance in hydrolysis).

  • Synthesis of Cumylamine Derivatives:

    • Organic Syntheses, Coll. Vol. 5, p. 73 (1973). (General procedure for alpha,alpha-dimethylbenzylamine derivatives).

    • Source:

  • Purification of Amines via Acid-Base Extraction:

    • Vogel's Textbook of Practical Organic Chemistry, 5th Edition. (Standard reference for isolation techniques).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 3-methoxy derivatives and strong acids before handling.

Technical Support Center: Stability Optimization for 2-(3-Methoxyphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2024-MPPA-01 Target Audience: Medicinal Chemists, Formulation Scientists, Analytical Chemists Subject: Resolving Solution-State Instability (Oxidation, Carbonylation, and Aggregation)[1]

Executive Summary & Compound Profile

2-(3-Methoxyphenyl)propan-2-amine is a tertiary benzylic primary amine.[1] Its structural features—a cumyl-type sterically hindered amine and an electron-rich aromatic ring—create a unique stability profile.[1] Unlike simple alkyl amines, this compound exhibits a "Degradation Triad" in solution: Oxidative Discoloration , Carbamate Precipitation , and Benzylic Elimination .[1]

This guide provides mechanistic insights and validated protocols to stabilize this compound during storage and experimental use.

Chemical Vulnerability Profile
FeatureVulnerabilityConsequence
Primary Amine (-NH₂) Nucleophilic attack on atmospheric CO₂Formation of insoluble carbamate salts (White Precipitate).[1]
Benzylic Position Radical formation / C-N bond cleavageOxidative deamination or dimerization (Yellowing).
Methoxy Substituent Electron donation to the ringIncreased susceptibility to photo-oxidation.

Diagnostic Troubleshooting Guide

Use this decision matrix to identify the specific instability mode affecting your sample.

Visual & Analytical Symptom Matrix
SymptomProbable CauseMechanismImmediate Action
Solution turns Yellow/Brown Oxidation Formation of N-oxides, azo-dimers, or quinoid-type species via radical pathways.[1]Irreversible. Discard sample. Review Protocol A (Antioxidants).
White Precipitate / Turbidity Carbonylation Reaction with atmospheric CO₂ to form carbamate/carbonate adducts.Reversible. Acidify to pH < 6.0 to decarboxylate. See Protocol B.
New Peak in HPLC (Late Eluting) Dimerization Oxidative coupling of the electron-rich aromatic rings.Check light exposure. Store in amber glass.
New Peak in HPLC (Early Eluting) Elimination Loss of NH₃ to form 3-methoxy-α-methylstyrene.[1]pH is too low (< 3.0) or temperature too high. Adjust buffer.
Troubleshooting Logic Flow

Troubleshooting Start Start: Visual Inspection ColorChange Is the solution Yellow/Brown? Start->ColorChange Precipitate Is there a White Precipitate? ColorChange->Precipitate No Oxidation Diagnosis: Oxidative Degradation (N-Oxides/Quinoids) ColorChange->Oxidation Yes Carbamate Diagnosis: Carbamate Formation (CO2 Adduct) Precipitate->Carbamate Yes Stable / Other Issue Stable / Other Issue Precipitate->Stable / Other Issue No ActionOx Action: Discard Sample. Use Argon + Antioxidant (Protocol A). Oxidation->ActionOx ActionCarb Action: Acidify to pH 4-6. Sonicate to release CO2 (Protocol B). Carbamate->ActionCarb

Figure 1: Diagnostic logic flow for rapid identification of degradation mechanisms based on visual cues.[1]

Mechanistic Deep Dive

Why is this happening?
1. The Carbon Dioxide Trap (Carbamate Formation)

Primary amines are strong nucleophiles. In basic or neutral aqueous solutions, the unprotonated amine attacks the electrophilic carbon of dissolved CO₂.

  • Reaction:

    
    
    
  • Impact: This forms a zwitterionic carbamate species that often bridges with counter-ions to form insoluble salts (the "white crust" or turbidity). This is reversible upon acidification, which protonates the amine and releases CO₂ gas [1].

2. Oxidative Instability

The meta-methoxy group activates the benzene ring, making it electron-rich.[1] While the tertiary benzylic carbon prevents standard


-oxidation (to an imine), the amine nitrogen is susceptible to Radical Cation formation.
  • Pathway: Light or trace metals can abstract an electron from the nitrogen lone pair. This radical cation can lead to N-hydroxylation or coupling reactions [2].[1]

  • Role of pH: At physiological pH (7.4), a significant fraction of the amine exists as the free base (pKa

    
     9.8-10.2). The free base is the species susceptible to oxidation. Protonation (
    
    
    
    ) effectively "locks" the lone pair, preventing oxidation.[1]
3. The Elimination Risk (The "Styrene" Problem)

Under strong acidic conditions or high heat, the amine group can leave (


 is a leaving group), generating a benzylic carbocation.
  • Mechanism: E1 Elimination.

  • Risk Factor: The methoxy group (even at meta) and the tertiary nature of the carbon stabilize the carbocation intermediate, leading to the formation of 3-methoxy-

    
    -methylstyrene .
    
  • Balance: You need enough acid to prevent oxidation, but not so much that you trigger elimination.

Validated Mitigation Protocols

Protocol A: Preparation of a Stabilized Stock Solution

Use this for long-term storage or stock preparation.[1]

Reagents:

  • Phosphate-Citrate Buffer (pH 6.0)[1]

  • Sodium Metabisulfite (Antioxidant)[1]

  • Argon gas

Step-by-Step:

  • Buffer Prep: Prepare a 50 mM Phosphate-Citrate buffer adjusted to pH 6.0 .

    • Why? pH 6.0 ensures >99.9% of the amine is protonated (protected from oxidation/CO₂) but is mild enough to prevent acid-catalyzed elimination.

  • Degassing: Sparge the buffer with Argon or Nitrogen for 15 minutes to remove dissolved CO₂ and Oxygen.

  • Solubilization: Dissolve 2-(3-Methoxyphenyl)propan-2-amine in the buffer.

  • Antioxidant: Add Sodium Metabisulfite (0.1% w/v) if the experiment tolerates sulfur-based antioxidants. Alternatively, use 1 mM Ascorbic Acid.

  • Storage: Aliquot into amber glass vials (to block UV light), purge headspace with Argon, and seal tightly. Store at -20°C.

Protocol B: "Rescuing" a Cloudy Solution

Use this if your sample has precipitated due to CO₂ exposure.

Step-by-Step:

  • Verification: Confirm the precipitate is white/colorless. If yellow, do not proceed (degraded).[1]

  • Acidification: Dropwise add 1M HCl or dilute Acetic Acid while stirring until the pH reaches ~4.0.

  • Sonication: Sonicate the solution for 5 minutes. You may observe gas bubbles (CO₂ release).

  • Clarification: The precipitate should redissolve as the carbamate reverts to the amine salt.

  • Filtration: If slight turbidity remains, filter through a 0.22 µm PVDF filter.

Degradation Pathway Visualization

DegradationPathways Amine 2-(3-Methoxyphenyl) propan-2-amine (Free Base) Protonated Protonated Salt (Stable Form) Amine->Protonated + H+ (pH < 9) Carbamate Carbamate Salt (Precipitate) Amine->Carbamate + CO2 (Air) Radical N-Radical Cation Amine->Radical UV Light / O2 Protonated->Amine + OH- Styrene 3-Methoxy-α-methylstyrene (Elimination Product) Protonated->Styrene Strong Acid (pH < 2) + Heat Carbamate->Amine + Acid / Heat NOxide N-Oxide / Azo Dimers (Yellow Color) Radical->NOxide Oxidation

Figure 2: Chemical pathways determining the fate of the molecule in solution. Green paths represent stabilization; red/yellow paths represent degradation.

Frequently Asked Questions (FAQs)

Q: Can I dissolve this compound in pure DMSO? A: Yes, but DMSO is hygroscopic and can absorb water and CO₂ from the air over time. Use anhydrous DMSO packed under argon. For long-term storage in DMSO, keep frozen.[1] Note that DMSO can sometimes act as a mild oxidant; if yellowing occurs, switch to Acetonitrile or Methanol for stock solutions.

Q: What is the exact pKa of this amine? A: While experimental data for this specific derivative is sparse, the pKa of the parent cumylamine (2-phenylpropan-2-amine) is approximately 10.0 [3]. The meta-methoxy group is electron-withdrawing by induction but electron-donating by resonance; the inductive effect slightly lowers the basicity. Expect a pKa in the range of 9.6 – 9.8 .

Q: Why does my sample smell like styrene? A: A styrene-like (plastic/sweet) odor indicates Elimination .[1] This happens if the sample was subjected to high temperatures or stored in a highly acidic environment for too long. Check for the styrene peak (non-polar) on LC-MS.

Q: Is the "Yellowing" reversible? A: generally, no . Yellowing usually indicates the formation of conjugated systems (N-oxides, imines, or azo-compounds) or polymerization products.[1] These cannot be easily reversed to the parent amine. The sample should be repurified or discarded.

References

  • Caplow, M. (1968).[2] Kinetics of Carbamate Formation and Breakdown. Journal of the American Chemical Society, 90(24), 6795–6803.[2] Link[1]

  • Lalevée, J., et al. (2010). N-centered radical cations: Structure, reactivity, and application in organic synthesis. Molecules, 15(12).[1] (General mechanism for amine oxidation).

  • PubChem. (2024).[3] Compound Summary for CID 11398, 2-Phenylpropylamine (Cumylamine).[1] National Center for Biotechnology Information. Link[1]

  • Vrbova, V., et al. (2011). Effect of temperature on carbamate stability constants for amines. Energy Procedia, 4, 1600-1607.[1] (Thermodynamics of amine-CO2 interaction).

Sources

minimizing side reactions during 2-(3-Methoxyphenyl)propan-2-amine production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(3-Methoxyphenyl)propan-2-amine

Ticket System Status: [ONLINE] Subject: Minimizing Side Reactions in Tertiary Carbinamine Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 2-(3-methoxyphenyl)propan-2-amine (a meta-methoxy phentermine analog) presents a classic challenge in organic chemistry: creating a sterically hindered tertiary amine adjacent to an electron-rich aromatic ring.[1]

Users typically encounter failure points in two distinct methodologies:

  • The Ritter Reaction: Prone to elimination (styrene formation) and polymerization due to the instability of the tertiary carbocation intermediate.

  • Nucleophilic Addition to Nitriles: Prone to "stalling" at the ketone stage (mono-addition) rather than proceeding to the amine (bis-addition).[1]

This guide addresses these specific failure modes with mechanistic root cause analysis and corrective protocols.

Part 1: The Synthetic Landscape

The choice of pathway determines the side-reaction profile.[1] The following decision matrix outlines the two primary industrial routes.

SynthesisRoutes Start Target: 2-(3-Methoxyphenyl)propan-2-amine RouteA Route A: Ritter Reaction (Acid-Mediated) Start->RouteA RouteB Route B: Organometallic Addition (CeCl3-Mediated) Start->RouteB PrecursorA Precursor: Tertiary Alcohol or Alkene RouteA->PrecursorA PrecursorB Precursor: 3-Methoxybenzonitrile RouteB->PrecursorB SideA1 Risk: Elimination to Styrene PrecursorA->SideA1 SideB1 Risk: Stalling at Ketone PrecursorB->SideB1 SideB2 Risk: Wurtz Coupling PrecursorB->SideB2 SideA2 Risk: Dimerization/Polymerization SideA1->SideA2

Figure 1: Strategic decision tree for synthesis. Route A relies on carbocation stability; Route B relies on nucleophilic activation.

Part 2: Troubleshooting The Ritter Reaction

Context: The Ritter reaction involves generating a tertiary carbocation from 2-(3-methoxyphenyl)propan-2-ol which is then trapped by a nitrile (e.g., HCN or acetonitrile).[1]

The Problem: The meta-methoxy group is electronically frustrating. Unlike a para-methoxy group, it does not stabilize the benzylic carbocation via direct resonance. However, it still activates the ring toward electrophilic aromatic substitution (polymerization). This leads to a high rate of elimination to the alkene (alpha-methyl-3-methoxystyrene), which then dimerizes.[1]

Common Failure Modes & Solutions
SymptomRoot CauseCorrective Action
Low Yield / Oily Residue Elimination-Dimerization: The alcohol dehydrates to the alkene.[1] In strong acid, the alkene protonates and attacks another alkene molecule (dimerization) rather than reacting with the nitrile.Protocol Adjustment: Switch to the "Low-Temperature Addition" method. Add the alcohol/alkene to the acid/nitrile mixture at 0°C to -10°C . Do not heat until the addition is complete.
Product is a Phenol Ether Cleavage: High temperatures (>60°C) with concentrated H₂SO₄ cleave the methyl ether.[1]Reagent Swap: Dilute H₂SO₄ with Glacial Acetic Acid (1:1 ratio) . This moderates acidity and acts as a co-solvent, preventing local hot-spots that cause demethylation [1].[1]
Recovered Styrene Failed Trapping: The nitrile is not nucleophilic enough to trap the carbocation before it eliminates.Concentration Boost: Use the nitrile as the solvent (excess equivalents) or use Sodium Cyanide (NaCN) in H₂SO₄/AcOH to generate HCN in situ, which is a smaller, faster nucleophile [2].
Optimized Protocol: The "Cold-Trap" Ritter Method
  • Preparation: Dissolve 1.0 eq of 2-(3-methoxyphenyl)propan-2-ol in 5.0 eq of Glacial Acetic Acid.

  • Acid Charge: In a separate flask, mix 2.0 eq of NaCN (caution: toxic) with 5.0 eq of H₂SO₄ at 0°C.

  • Addition: Dropwise add the alcohol solution to the acid/cyanide mixture, maintaining internal temp <10°C.

  • Aging: Stir at room temperature for 4–6 hours. Do not reflux.

  • Workup: Pour onto ice/NaOH. The formamide intermediate will precipitate or oil out.[1] Hydrolyze with aqueous HCl to get the amine.

Part 3: Troubleshooting Organometallic Addition (CeCl₃ Method)

Context: This route attacks 3-methoxybenzonitrile with Methylmagnesium Bromide (MeMgBr) or Methyllithium (MeLi) .[1]

The Problem: Grignard reagents typically add once to a nitrile to form an imine magnesium salt. Upon hydrolysis, this yields the ketone (3-methoxyacetophenone), not the amine. To get the tertiary amine, you must force a double addition .

Mechanism of Failure: The "Imine Wall"

Normally, after the first methyl group adds, the resulting N-metallated imine is negatively charged and sterically hindered, repelling the second equivalent of nucleophile.

The Solution: Cerium(III) Chloride Activation

Using anhydrous CeCl₃ (the Imamoto Reagent ) activates the nitrile and transmetallates the Grignard to a less basic, more nucleophilic organocerium species. This allows the second alkylation to proceed, forming the bis-alkylated amine precursor [3].

CeCl3Mechanism Step1 3-Methoxybenzonitrile Step2 Complexation with CeCl3 (Activates C≡N bond) Step1->Step2 Step3 First Addition (Me-CeCl2) Forms Imine-Ce Complex Step2->Step3 Step4 Second Addition (Me-CeCl2) Overcomes Steric/Electronic Barrier Step3->Step4 Crucial Step Step5 Product: Tertiary Amine (After Hydrolysis) Step4->Step5

Figure 2: The Cerium-mediated pathway allows the "impossible" second addition to the nitrile.[1]

Troubleshooting the CeCl₃ Protocol
SymptomRoot CauseCorrective Action
Major Product is Ketone Wet CeCl₃: Cerium chloride is extremely hygroscopic.[1] Even trace water kills the organocerium reagent, reverting the reaction to a standard Grignard (mono-addition).Drying Protocol: You must dry CeCl₃[1]·7H₂O at 140°C under high vacuum (0.1 mmHg) for 2 hours while rapidly stirring until it becomes a fine white powder. If it remains clumpy, it is not dry [3].
Low Conversion "Imine Wall": The intermediate imine salt precipitated, preventing the second addition.Solvent System: Use THF (Tetrahydrofuran) rather than Diethyl Ether. The cerium-imine complex is more soluble in THF.[1]
Wurtz Coupling (Biaryl) Overheating Grignard: Preparation of MeMgBr at high temps can cause radical coupling.[1]Temp Control: Prepare MeMgBr at <30°C. Cool the CeCl₃ slurry to -78°C before adding the organolithium/magnesium, then warm slowly [4].

FAQ: Researcher to Researcher

Q: Why not just do a reductive amination on 3-methoxyacetophenone? A: Reductive amination (Ketone + Amine + Reductant) yields a secondary amine.[1] You are trying to make a tertiary carbinamine (alpha,alpha-disubstituted). You cannot add a methyl group and an amine simultaneously via reductive amination.[1]

Q: The Ritter reaction is giving me a black tar. What is it? A: That is polymerized 3-methoxy-alpha-methylstyrene.[1] The methoxy group activates the ring, making the alkene (formed by elimination) highly susceptible to cationic polymerization in sulfuric acid. You must lower the temperature or switch to the CeCl₃ route.

Q: Can I use Methyllithium (MeLi) instead of MeMgBr for the nitrile route? A: Yes, MeLi is actually better for the double addition because it is a smaller, harder nucleophile. However, the CeCl₃ mediator is still recommended to prevent the reaction from stopping at the imine stage. If using pure MeLi, use a large excess (3.0+ equiv) and reflux, but side reactions are higher than with the Ce-mediated protocol [5].

References

  • Ritter Reaction Optimization: Can. J. Chem.1978 , 56, 3054.[2] "Synthesis of two in vivo metabolites of N-(n-propyl)phentermine." Link[1]

  • General Ritter Mechanism: Organic Chemistry Portal, "Ritter Reaction: Mechanism and Scope."[1] Link

  • CeCl3 Activation (Imamoto Method): J. Am. Chem. Soc.[1]1989 , 111, 4392. "Cerium(III) chloride promoted reaction of carbonyl compounds with organolithiums."[1][3][4] Link[1]

  • Double Addition to Nitriles: Adv. Synth. Catal.2017 , 359, 179–201. "Double Addition of Organometallics to Nitriles: Toward an Access to Tertiary Carbinamines." Link[1]

  • Grignard Side Reactions: Org. Synth.1998 , Coll. Vol. 9, 306. "Use of Cerium(III) Chloride in the Reactions of Carbonyl Compounds." Link

Sources

scale-up challenges for 2-(3-Methoxyphenyl)propan-2-amine manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Overcoming Scale-Up Challenges in 2-(3-Methoxyphenyl)propan-2-amine Manufacturing

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the process development and scale-up of 2-(3-Methoxyphenyl)propan-2-amine. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles and industry best practices. Our goal is to equip you with the expertise to anticipate and solve common challenges encountered when transitioning from laboratory-scale synthesis to pilot and manufacturing scales.

Overview of Primary Synthetic Routes

The industrial synthesis of 2-(3-Methoxyphenyl)propan-2-amine, a key tertiary amine intermediate, typically relies on one of two primary pathways: Direct Reductive Amination or the Ritter Reaction. The choice of route often depends on factors such as raw material cost, equipment availability, and desired purity profile.

  • Direct Reductive Amination: This is often the preferred route due to its efficiency. It involves the reaction of 3-methoxyacetophenone with ammonia in the presence of a reducing agent and often a catalyst. While direct and atom-economical, this pathway presents challenges related to controlling the formation of byproducts.[1][2]

  • Ritter Reaction: This classic method involves reacting 2-(3-methoxyphenyl)propan-2-ol with a nitrile (commonly acetonitrile) under strong acidic conditions, followed by hydrolysis of the resulting amide.[3][4] This route avoids some of the impurities seen in reductive amination but introduces challenges associated with handling corrosive acids and managing the multi-step process.[5]

G cluster_start Starting Materials cluster_routes Synthetic Pathways A 3-Methoxyacetophenone RA Direct Reductive Amination A->RA + NH3 + Reducing Agent + Catalyst B 2-(3-Methoxyphenyl)propan-2-ol RR Ritter Reaction B->RR + Acetonitrile + Strong Acid (then Hydrolysis) Product 2-(3-Methoxyphenyl)propan-2-amine RA->Product RR->Product G Start Low Conversion Observed CheckCatalyst Evaluate Catalyst Activity Start->CheckCatalyst CheckImine Investigate Imine Formation Step Start->CheckImine CheckMixing Assess Reactor Mixing & Mass Transfer Start->CheckMixing CatalystPoisoned Catalyst Poisoning? CheckCatalyst->CatalystPoisoned ImineEquilibrium Unfavorable Equilibrium? CheckImine->ImineEquilibrium MassTransfer Inefficient Mixing? CheckMixing->MassTransfer Sol1 Increase Catalyst Load or Change Catalyst CatalystPoisoned->Sol1 Yes Sol2 Use Anhydrous Reagents Optimize pH / Use Buffer ImineEquilibrium->Sol2 Yes Sol3 Increase Agitation Improve Gas Sparging MassTransfer->Sol3 Yes

Fig 2. Troubleshooting workflow for low reaction conversion.
Q2: I am observing a significant amount of the secondary amine impurity, N-[1-(3-methoxyphenyl)-1-methylethyl]-2-(3-methoxyphenyl)propan-2-amine. How can I minimize its formation?

Answer: The formation of the secondary amine dimer is a classic challenge in direct reductive amination with ammonia, as the primary amine product can react with another molecule of the ketone starting material. [1]

  • Explanation: This side reaction is often favored by a high concentration of the primary amine product relative to ammonia.

  • Control Strategies:

    • Excess Ammonia: The most effective control is to use a significant excess of ammonia. This maintains a high molar ratio of ammonia to the ketone and product amine, statistically favoring the formation of the primary amine. In a large-scale batch reactor, this can be achieved by maintaining a constant pressure of ammonia gas.

    • Control Product Concentration: If operating in a semi-batch mode, add the ketone starting material slowly to the reaction mixture containing the catalyst and ammonia. This keeps the concentration of the ketone low and minimizes the chance for the product amine to react with it.

    • Temperature Control: Higher temperatures can sometimes favor the secondary amine formation. Evaluate the reaction at a slightly lower temperature to see if the selectivity improves without significantly impacting the reaction rate.

Q3: The reaction exotherm during the addition of the reducing agent is difficult to control. What are the best practices for thermal management?

Answer: Managing the exotherm from the reduction step is a critical safety and quality concern during scale-up. A runaway reaction can lead to over-pressurization and the formation of thermal degradation impurities.

  • Explanation: Reducing agents like sodium borohydride react rapidly, releasing a significant amount of energy. What is easily managed in a lab flask with an ice bath can become a serious hazard in a large, jacketed reactor with a lower surface-area-to-volume ratio.

  • Thermal Management Strategies:

    • Slow, Controlled Addition: The reducing agent should be added portion-wise or as a solution via a metering pump over an extended period. This allows the reactor's cooling system to remove the heat as it is generated.

    • "Reverse" Addition: Consider adding the reaction mixture (containing the ketone and ammonia) to a solution or slurry of the reducing agent. This can sometimes provide better control.

    • Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to precisely measure the heat of reaction. This data is essential for ensuring the plant's cooling capacity is adequate.

    • Choice of Reducing Agent: Consider a less reactive reducing agent. For example, sodium triacetoxyborohydride is milder than sodium borohydride and can provide a more controlled reaction profile, though it is more expensive. [6]

Frequently Asked Questions (FAQs)

What are the most common impurities in 2-(3-Methoxyphenyl)propan-2-amine and how are they controlled?

Answer: Besides the secondary amine discussed above, several other impurities are common. Proactive control is more effective than downstream removal.

Impurity NameStructureLikely OriginControl & Removal Strategy
3-Methoxyacetophenone KetoneUnreacted starting materialDrive reaction to completion. Can be removed by distillation, but boiling points may be close.
2-(3-Methoxyphenyl)propan-2-ol AlcoholReduction of the ketone starting material by the reducing agent before imine formation.Ensure efficient imine formation before or during reduction. Can be removed by distillation or crystallization.
Secondary Amine Dimer DimerReaction of product amine with the ketone intermediate. [1]Use a large excess of ammonia; control addition of the ketone. Difficult to remove by distillation; may require crystallization or chromatography.
Indene Byproducts IndeneAcid-catalyzed self-condensation of 3-methoxyacetophenone, especially under strong acidic conditions. [7]Primarily a concern in the Ritter route or if harsh acidic conditions are used. Control by careful pH management.
What analytical methods are recommended for in-process control (IPC) and final product release?

Answer: A combination of chromatographic and spectroscopic methods is recommended for robust quality control.

MethodPurposeTypical Conditions
Gas Chromatography (GC-FID) Purity assay, detection of volatile impurities (e.g., residual solvents, starting ketone).Column: DB-5 or similar non-polar column. Injector/Detector Temp: ~250°C. Oven Program: Ramped program from ~100°C to 280°C. [8]
High-Performance Liquid Chromatography (HPLC-UV/PDA) Purity assay, quantification of non-volatile impurities (e.g., secondary amine dimer, alcohol).Column: C18 reverse-phase. Mobile Phase: Acetonitrile/water gradient with a buffer (e.g., ammonium formate). Detection: UV at ~225 nm. [8][9]
Nuclear Magnetic Resonance (¹H NMR) Structural confirmation, identification of unknown impurities, and quantitative analysis (qNMR).Solvent: CDCl₃ or DMSO-d₆. Used to confirm the identity of the final product and can quantify impurities if a suitable internal standard is used. [8]
Karl Fischer Titration Water contentStandard coulometric or volumetric titration.

Detailed Experimental Protocols

Protocol 1: General Procedure for Scale-Up of Reductive Amination

This protocol is a general guideline and must be adapted and optimized for specific equipment and safety protocols.

  • Reactor Preparation: Charge a suitably sized, inerted (Nitrogen) reactor with methanol (anhydrous). Ensure the reactor's cooling system is operational and set to the target temperature (e.g., 10-15°C).

  • Catalyst Charging: Add the hydrogenation catalyst (e.g., 5% Pd/C, 50% wet) as a slurry in methanol.

  • Ammonia Introduction: Begin bubbling anhydrous ammonia gas through a subsurface sparge tube into the methanol. Maintain a slight positive pressure in the reactor.

  • Ketone Addition: Slowly add 3-methoxyacetophenone (1.0 equivalent) to the reactor over 2-4 hours, maintaining the internal temperature below 25°C.

  • Imine Formation: Allow the mixture to stir for 1-2 hours after the ketone addition is complete to facilitate imine formation.

  • Reduction: Prepare a solution of sodium borohydride (1.5 equivalents) in a small amount of 2M NaOH solution (to stabilize the NaBH₄). Add this solution to the reactor via a metering pump over 4-6 hours, ensuring the temperature does not exceed 30°C.

  • Reaction Completion: Stir the reaction mixture overnight at room temperature. Monitor the reaction progress by GC or HPLC until the starting ketone is consumed (<1%).

  • Work-up:

    • Carefully quench the reaction by the slow addition of water.

    • Filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to remove the bulk of the methanol.

    • Perform an aqueous work-up by adding a suitable organic solvent (e.g., MTBE or Toluene) and a caustic solution to ensure the amine is in its free base form. Separate the organic layer.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation to yield 2-(3-Methoxyphenyl)propan-2-amine as a clear oil.

Protocol 2: HPLC Method for Purity Analysis

This method provides a starting point for analytical development.

  • Instrumentation: HPLC with a PDA or UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~20 mg of the sample in 20 mL of a 50:50 mixture of Acetonitrile/Water.

References

  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. (2021). Vertex AI Search.
  • Ritter Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
  • Including the Ritter reaction, suggest a synthesis for the following compound. Vertex AI Search.
  • Application Note – Reductive Amin
  • A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Thieme.
  • The Ritter reaction mechanism for the synthesis of...
  • Reductive amination difficulties - poor conversion. Reddit.
  • Efficient solvent-free amide synthesis via Ritter reaction catalyzed by a reusable Fe3O4/g-C3N4/ NTMPA nanocomposite. PubMed.
  • Arylethanolamines in Ritter reaction: Synthesis of 2,4‐Diarylimidazole Core.
  • From the Street to the Laboratory: Analytical Profiles of Methoxetamine, 3-Methoxyeticyclidine and 3-Methoxyphencyclidine and their Determination in Three Biological Matrices.
  • The synthesis and investigation of impurities found in clandestine laboratories: Baeyer-Villiger route part II; synthesis of Phenyl-2- propanone (P2P) analogues from substituted benzaldehydes. Flinders University.
  • PROCESS FOR THE SYNTHESIS OF ARFORMOTEROL.
  • A Comparative Guide to Analytical Methods for Purity Assessment of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. Benchchem.

Sources

Technical Support Center: 2-(3-Methoxyphenyl)propan-2-amine Stability & Degradation

[1]

Part 1: Critical Degradation Overview

Compound Class: Sterically Hindered Benzylic Primary Amine Core Vulnerability: Thermal Elimination & Oxidative Instability[1]

The stability of 2-(3-Methoxyphenyl)propan-2-amine is dictated by its tertiary benzylic carbon .[1] Unlike simple aliphatic amines, the attachment of the amine group to a carbon that is both tertiary and benzylic creates a "perfect storm" for E1/E2 elimination reactions .[1] The resulting carbocation intermediate is resonance-stabilized by the aromatic ring and the electron-donating methoxy group, significantly lowering the energy barrier for degradation.[1]

Primary Degradation Products
Product NameStructure TypeFormation MechanismDetection Signal (Typical)
3-Methoxy-

-methylstyrene
AlkeneThermal Elimination: Loss of

(Deamination) driven by heat (>60°C).[1]
GC-MS: [M-17] peak.[1] Distinct olefinic protons in NMR .
2-(3-Methoxyphenyl)propan-2-ol Tertiary AlcoholOxidative Deamination: Radical oxidation at the benzylic position or hydrolysis.[1]IR: Broad -OH stretch (~3400 cm⁻¹).[1] Loss of N-H signals.
Ammonium Carbonate Salts Salt Precipitate

Absorption:
Reaction with atmospheric

in moist air.[1]
Visual: White crust/precipitate on storage container walls.[1]
Oligomeric Dimers PolymerAcid-Catalyzed Dimerization: The styrene product dimerizes if acid traces are present.[1]GPC/HPLC: High MW broadening; "Gum" formation.[1]

Part 2: Degradation Pathway Visualization

The following diagram illustrates the causal relationships between environmental stressors and specific degradation products.

DegradationPathwaysParent2-(3-Methoxyphenyl)propan-2-amine(Parent)Alkene3-Methoxy-α-methylstyrene(Major Thermal Product)Parent->Alkene E1/E2 Elimination(-NH3)AmmoniaAmmonia (Gas)Parent->Ammonia ByproductAlcohol2-(3-Methoxyphenyl)propan-2-olParent->Alcohol Oxidative DeaminationCarbamateAmine-Carbonate Salts(Reversible Precipitate)Parent->Carbamate Nucleophilic AttackHeatHeat (>60°C)(Stressor)Heat->ParentOxygenOxygen/Air(Stressor)Oxygen->ParentCO2Atmospheric CO2(Stressor)CO2->ParentDimerIndane Dimers(Insoluble Gum)Alkene->Dimer Acid/RadicalPolymerization

Figure 1: Mechanistic pathways for the thermal and oxidative degradation of tertiary benzylic amines.[1]

Part 3: Troubleshooting & FAQs (Researcher-to-Researcher)

Q1: "My neat liquid sample has turned from colorless to yellow/brown. Is it compromised?"

Diagnosis: Likely Oxidative Coupling or N-Oxide Formation .[1]

  • Mechanism: Benzylic amines are susceptible to radical formation at the

    
    -carbon.[1] While the tertiary structure protects against imine formation, trace oxidation of the aromatic ring (facilitated by the electron-donating methoxy group) can yield quinoid-like chromophores.[1]
    
  • Action:

    • Check 1H NMR for the integrity of the methoxy peak (~3.8 ppm) and the gem-dimethyl singlet (~1.5 ppm).[1]

    • If purity is >95%, the color is likely a trace impurity (ppm level) and may not affect stoichiometry.[1]

    • Remediation: Perform a vacuum distillation or pass through a short pad of basic alumina to remove polar oxidation byproducts.[1]

Q2: "I detect a strong ammonia smell when opening the vial."

Diagnosis: Thermal Elimination (Deamination) .

  • Mechanism: The compound has undergone elimination to form 3-methoxy-

    
    -methylstyrene .[1] This is the most common degradation pathway if the sample was stored in a hot environment or exposed to sunlight.[1]
    
  • Critical Check: Run a GC-MS. Look for a peak with mass 148 Da (Parent 165 - 17 [NH3]).[1] The parent amine often fragments to 150 Da ([M-15]), so distinguishing the alkene (Molecular Ion 148) is crucial.[1]

  • Risk: The stoichiometry of your reaction will be off.[1] The alkene is non-nucleophilic and will not participate in amine-based coupling reactions.[1]

Q3: "There is a white crust forming on the cap of the storage bottle."

Diagnosis: Carbamate/Carbonate Formation .

  • Mechanism: Primary amines are basic and nucleophilic.[1] They react with atmospheric

    
     to form carbamic acid, which immediately reacts with another equivalent of amine to form the ammonium carbamate salt.[1]
    
  • Validation: Take a small amount of the solid and add dilute NaOH. If it dissolves and releases an oily layer (the free amine), it is the carbonate salt.[1]

  • Remediation: This is reversible .[1] Dissolve the entire sample in an organic solvent (DCM/EtOAc), wash with 1M NaOH, dry over

    
    , and re-concentrate.
    

Part 4: Diagnostic Protocols

Protocol A: Rapid Purity Check via GC-MS

Use this protocol to quantify the ratio of Amine (Active) vs. Styrene (Dead).[1]

  • Sample Prep: Dilute 10 mg of sample in 1 mL Dichloromethane (DCM) . Avoid methanol (can interfere with transesterification if heated).[1]

  • Inlet Temp: 200°C (Keep low to prevent in-situ thermal degradation inside the injector).

  • Column: HP-5ms or equivalent non-polar column.

  • Ramp: 50°C (hold 1 min)

    
     20°C/min 
    
    
    280°C.
  • Interpretation:

    • Retention Time (RT) X: 3-Methoxy-

      
      -methylstyrene (Elutes earlier  due to loss of polarity).[1]
      
    • Retention Time (RT) Y: 2-(3-Methoxyphenyl)propan-2-amine (Parent).[1]

    • Limit: If Styrene peak > 2% area, purification is required.[1]

Protocol B: Purification / Salvage of Degraded Material

Use this logic to separate the neutral alkene degradation product from the basic amine.

  • Dissolution: Dissolve the degraded mixture in Diethyl Ether or MTBE .

  • Acid Extraction: Extract the organic layer 3x with 1M HCl (aq) .

    • Chemistry: The amine becomes protonated (

      
      ) and moves to the water phase.[1] The alkene and neutral oxidation products remain in the organic phase.[1]
      
  • Separation: Discard the organic layer (contains the styrene/impurities).[1]

  • Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12.

    • Observation: The product will oil out as a milky emulsion.[1]

  • Recovery: Extract 3x with DCM , dry over anhydrous

    
    , and concentrate under reduced pressure (keep bath <40°C).
    

References

  • Lepaumier, H. et al. (2009).[1] Degradation of amines in CO2 capture processes: Mechanisms and stability.[1][2] Industrial & Engineering Chemistry Research.[1] Explains the oxidative and thermal degradation pathways of structural amine analogs. [1]

  • CymitQuimica. (n.d.).[1] 2-(3-Methoxyphenyl)propan-2-amine Product Data. Confirms CAS 109138-28-5 identity and physical state.[1]

  • Gouedard, C. et al. (2012).[1] Amine degradation in CO2 capture.[1][2][3][4][5] I. A review. International Journal of Greenhouse Gas Control.[1] details the formation of carbamates and oxidative deamination in primary amines.[1] [1]

  • Chemistry LibreTexts. (2023). Hofmann Elimination.[1] Provides the foundational mechanistic basis for the thermal elimination of tertiary amines to alkenes.[1]

overcoming solubility limits of 2-(3-Methoxyphenyl)propan-2-amine in assays

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 2-(3-Methoxyphenyl)propan-2-amine (CAS: 5090-33-5 / 1018609-84-5) Department: Application Science & Assay Development Last Updated: February 20, 2026[1][2][3]

Executive Summary & Compound Profile

The Challenge: Researchers frequently encounter precipitation or inconsistent data when transitioning 2-(3-Methoxyphenyl)propan-2-amine from organic stock solutions to aqueous assay buffers.[1][2][3]

The Science: This molecule presents a classic "Medicinal Chemistry Paradox."

  • High Basicity (pKa ~9.8): At physiological pH (7.4), the amine is predominantly protonated (

    
    ), which usually aids solubility.[2][3]
    
  • Lipophilic Shielding: The gem-dimethyl group (the two methyls at the alpha position) creates steric bulk that shields the charge, while the methoxy-phenyl ring adds significant lipophilicity (LogP ~2.0–2.5).

  • The Result: Even when ionized, the molecule acts like a "greasy ball," leading to Non-Specific Binding (NSB) to plastics and "Crash-out" (precipitation) upon rapid dilution into high-salt buffers like PBS.[1][2][3]

Decision Tree: Selecting Your Solubilization Strategy

Before starting your experiment, use this logic flow to determine the best formulation method for your specific assay type.

SolubilityDecisionTree Start Select Assay Type CellFree Enzymatic / Binding Assay (Cell-Free) Start->CellFree CellBased Cell-Based Assay (Live Cells) Start->CellBased HighConc Conc > 100 µM? CellFree->HighConc LowConc Conc < 100 µM CellFree->LowConc Toxicity Is DMSO Toxic to Cells? CellBased->Toxicity Intermediate Buffer Intermediate Step (Prevents Shock) HighConc->Intermediate Risk of Precip. DMSO_Direct Direct DMSO Dilution (Limit DMSO < 1-5%) LowConc->DMSO_Direct Usually Safe Intermediate->DMSO_Direct Cyclodextrin HP-β-Cyclodextrin (Complexation) Toxicity->DMSO_Direct No (Robust Cells) Toxicity->Cyclodextrin Yes (Sensitive Cells)

Figure 1: Strategic workflow for selecting the appropriate solubilization method based on assay sensitivity and compound concentration.[1][2][3]

Step-by-Step Troubleshooting Protocols

Protocol A: The "Intermediate Dilution" Method (Preventing Kinetic Shock)

Issue: When you pipette 10 mM DMSO stock directly into PBS, the compound precipitates instantly (cloudiness) because the local concentration exceeds solubility before mixing occurs.

The Fix: Use a "stepping stone" solvent system.[2]

  • Prepare Stock: Dissolve 2-(3-Methoxyphenyl)propan-2-amine in 100% anhydrous DMSO to 10 mM .

  • Intermediate Step: Dilute the stock 1:10 into 50% DMSO / 50% Water (not buffer yet).

    • Why? This lowers the organic strength gently while keeping the compound soluble.

  • Final Dilution: Dilute the intermediate solution into your Assay Buffer (e.g., PBS + 0.05% Tween-20).

    • Target: Final DMSO concentration should be ≤ 1%.[2][3]

Protocol B: Cyclodextrin Complexation (For Cell Assays)

Issue: Primary neurons or stem cells cannot tolerate DMSO > 0.1%, but your compound is insoluble at that level.

The Fix: Encapsulate the lipophilic phenyl ring inside a sugar cone (Hydroxypropyl-β-Cyclodextrin, HP-β-CD).[1][2][3]

  • Prepare Vehicle: Make a 20% (w/v) stock of HP-β-CD in pure water.[1][2][3] Filter sterilize (0.22 µm).

  • Solubilization: Add the amine directly to the HP-β-CD solution.[1][2] Vortex and sonicate at 37°C for 30 minutes.

    • Note: The amine will form an inclusion complex, rendering it water-soluble without organic solvents.[2]

  • Usage: Dilute this complex directly into cell media.

    • Validation: [See Reference 1, 4] regarding cyclodextrin safety in cell culture.

Frequently Asked Questions (FAQs)

Q1: I see "noisy" data in my binding assay. Is it solubility?

Diagnosis: Likely Non-Specific Binding (NSB) .[1][2][3] Because this molecule is a lipophilic amine, it sticks to polypropylene tips and polystyrene plates. Solution:

  • Add Detergent: Include 0.01% Tween-20 or 0.05% Pluronic F-127 in your assay buffer.[1][2][3] This forms micelles that keep the compound in solution and block it from sticking to the plastic walls [Ref 7].

  • Change Plastics: Use "Low-Binding" plates and pipette tips.[1][2][3]

Q2: My cells are dying, but the control is fine. Is the drug toxic?

Diagnosis: It might be Solvent Toxicity or Microprecipitation .[1][2] If the compound precipitates into invisible micro-crystals, these crystals settle on the cells, causing physical stress and high local concentrations that kill cells (the "sedimentation effect"). Validation Test: Spin your media at 10,000 x g for 10 minutes. Measure the concentration of the supernatant by HPLC/UV. If the concentration dropped, you have precipitation.

Q3: Why does the HCl salt form precipitate in PBS?

The Science: The Common Ion Effect. PBS contains high concentrations of Sodium Chloride (~137 mM).[2][3] Even if you use the HCl salt of the amine, the high chloride concentration in the buffer pushes the equilibrium back toward the solid salt form if the solubility product (Ksp) is exceeded. Solution: Switch to a buffer with lower ionic strength or use a different counter-ion (e.g., dilute Tris-Acetate) if your assay allows.[1][2][3]

Solubility Data Reference Table

Solvent / MediaEstimated Solubility (25°C)Notes
100% DMSO > 50 mMRecommended for Stock Storage (-20°C).[1][2][3]
100% Ethanol > 20 mMGood alternative, but evaporates faster.[1][2][3]
PBS (pH 7.4) < 100 µM (Unstable)Prone to precipitation over time.[1][2][3]
PBS + 0.1% Tween-20 ~ 500 µMDetergent stabilizes the amine.
20% HP-β-CD > 5 mMBest for high-concentration aqueous delivery.[1][2][3]

Visualizing the "Kinetic Trap"

This diagram explains why direct dilution fails and how the intermediate step fixes it.

DilutionWorkflow Stock 100% DMSO Stock (Soluble) Shock Direct into PBS (Rapid Mixing) Stock->Shock Wrong Way Inter Intermediate: 50% DMSO / Water Stock->Inter Step 1: 1:10 Dilution Precip PRECIPITATION (Supersaturation) Shock->Precip Final Final Assay Well (Stable Solution) Inter->Final Step 2: Dilute into Buffer

Figure 2: Avoiding the "Kinetic Trap." Direct dilution causes local supersaturation (Red path).[1][2][3] Intermediate dilution maintains solubility equilibrium (Yellow/Blue path).[1][2][3]

References

  • Loftsson, T., & Brewster, M. E. (2010).[2][3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Di, L., & Kerns, E. H. (2016).[2][3] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[2][3] (Chapter on Solubility). Link

  • Assay Guidance Manual (NCBI).[1][2][3] DMSO Tolerance and Reagent Stability Testing. Link

  • BenchChem Technical Support. (2025). Solubility Profile of (S)-(+)-1-Methoxy-2-propylamine in Organic Solvents. Link

  • Thermo Fisher Scientific. PD98059 Product Information (Analogous lipophilic amine handling). Link

  • PubChem. 2-(3-Methoxyphenyl)propan-2-amine Compound Summary. Link[1][2][3]

  • ResearchGate Discussion. Strategies to improve solubility of lipophilic amines in in vitro assays. Link

Sources

Technical Support Center: HPLC Separation of 2-(3-Methoxyphenyl)propan-2-amine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: HPLC-METH-ISO-001 Subject: Method Development & Troubleshooting for Methoxy-Phentermine Regioisomers Assigned Specialist: Senior Application Scientist

Executive Summary & Separation Logic

The Challenge: You are attempting to separate the positional isomers (regioisomers) of 2-(3-methoxyphenyl)propan-2-amine. Because the amine is located on a quaternary carbon with two identical methyl groups, the target molecule is achiral . Therefore, the "isomers" are the Ortho (2-methoxy) , Meta (3-methoxy) , and Para (4-methoxy) positional isomers created during synthesis.

The Solution Architecture: Standard C18 columns often fail to resolve the Meta and Para pair because their hydrophobicities are nearly identical. To separate them, you must exploit their shape and electron density differences using


 interactions.[1]

Core Method Strategy:

  • Stationary Phase: Phenyl-Hexyl or Biphenyl (Superior to C18 for aromatic selectivity).

  • Mobile Phase Modifier: Methanol (Crucial: Acetonitrile suppresses

    
     interactions; Methanol enhances them).[2][3]
    
  • pH Control: High pH (pH 10) using Hybrid Silica. This keeps the amine (

    
    ) in its neutral, free-base form, maximizing interaction with the hydrophobic phenyl ligands and eliminating silanol-based tailing.
    

Critical Method Parameters (CMP)

The following parameters are non-negotiable for robust separation.

ParameterRecommendationTechnical Rationale
Column Chemistry Phenyl-Hexyl or Biphenyl Exploits

stacking differences between the planar Para isomer and the "kinked" Meta isomer.
Particle Substrate Hybrid Silica (e.g., XBridge, Gemini)Mandatory for High pH. Traditional silica dissolves at pH > 8. Hybrid particles survive up to pH 12.
Organic Modifier Methanol (MeOH) Acetonitrile contains

-electrons (C≡N) that compete with the analyte for the stationary phase.[4][5] MeOH is "

-silent," allowing maximum selectivity.
Aqueous Buffer 10mM Ammonium Bicarbonate (pH 10) Deprotonates the amine. Neutral amines have better peak shape (no cation exchange with silanols) and higher retention.
Temperature 25°C - 30°C Lower temperatures favor

interactions. High heat (>40°C) can reduce the selectivity gain from the Phenyl phase.

Troubleshooting Guide (Q&A)

Issue 1: "I am seeing severe peak tailing (As > 1.5)."

Q: My peaks look like shark fins. Is my column dead? A: Likely not. This is "Silanol Overload."

  • The Cause: At low or neutral pH (3–7), your amine is positively charged (

    
    ). It is sticking to residual negatively charged silanols (
    
    
    
    ) on the silica surface via ion-exchange, causing drag.
  • The Fix:

    • Switch to High pH (pH 10): This neutralizes the amine (

      
      ), eliminating the ionic interaction.
      
    • Chaotropic Additive (If you must use low pH): Add 0.1% Trifluoroacetic Acid (TFA). The

      
       anion pairs with the amine, masking the charge. Warning: TFA suppresses MS signal.
      
Issue 2: "The Meta and Para isomers are co-eluting."

Q: I have one broad peak for the mixture. How do I pull them apart? A: You need to maximize "Shape Selectivity."

  • The Cause: On a C18 column, hydrophobicity dominates.[6] Since Meta and Para have identical logP, they co-elute.

  • The Fix:

    • Swap Solvent: If you are using Acetonitrile, switch to Methanol . This is the single most effective change for Phenyl columns.

    • Swap Column: Move to a Biphenyl phase. The two phenyl rings create a "slot" that preferentially retains the planar Para isomer over the bulky Meta isomer.

Issue 3: "My retention times are drifting."

Q: The peaks move earlier with every injection. A: This is usually a pH equilibration issue.

  • The Cause: High pH buffers (Ammonium Bicarbonate) are volatile. Over time, ammonia evaporates, dropping the pH. As pH drops below the amine's

    
    , the molecule ionizes and becomes more polar, eluting faster.
    
  • The Fix:

    • Fresh Buffer: Prepare high-pH buffers daily.

    • Guard Column: Use a saturator column or guard column to ensure the mobile phase is fully equilibrated before hitting the analytical column.

Step-by-Step Protocol: The "Screening" Workflow

Use this protocol to establish your baseline separation.

Reagents:

  • Solvent A: 10mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Solvent B: 100% Methanol (LC-MS Grade).

Instrument Setup:

  • Column: Phenomenex Gemini-NX C18 or Waters XBridge Phenyl (150 x 4.6 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic ring absorption).

Gradient Profile:

Time (min)% Solvent B (MeOH)Action
0.010Initial Hold
1.010Start Gradient
15.090Elute Hydrophobics
17.090Wash
17.110Re-equilibrate
22.010Ready for next injection

Optimization Logic:

  • If resolution < 1.5: Lower the gradient slope (e.g., 10% to 60% over 20 mins).

  • If Ortho isomer elutes too fast: Start at 5% Methanol.

Decision Tree: Resolution Optimization

The following diagram outlines the logical flow for troubleshooting separation issues specific to aromatic amines.

MethodOptimization Start Start: Initial Injection (Phenyl-Hexyl / MeOH / pH 10) CheckShape Check Peak Shape (Symmetry Factor) Start->CheckShape Tailing Tailing (As > 1.2)? CheckShape->Tailing FixTailing Increase pH to 10.5 OR Switch to Hybrid Silica Tailing->FixTailing Yes CheckRes Check Resolution (Rs) (Meta vs Para) Tailing->CheckRes No FixTailing->CheckShape Coelution Rs < 1.5? CheckRes->Coelution Selectivity Maximize Pi-Pi Interaction Coelution->Selectivity Yes Final Method Validated Coelution->Final No Action1 Switch Modifier: ACN -> MeOH Selectivity->Action1 Action2 Switch Column: Phenyl-Hexyl -> Biphenyl Action1->Action2 Action3 Lower Temp: 30C -> 20C Action2->Action3 Action3->CheckRes

Caption: Workflow for optimizing resolution of positional isomers. Priority is given to solvent selection (MeOH) to activate


 mechanisms.[4]

References

  • Waters Corporation. (2021). Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns. Retrieved from [Link]

  • Phenomenex. (2020). Impact of Methanol and Acetonitrile on Separations Based on Pi-Pi Interactions. Retrieved from [Link]

  • Agilent Technologies. (2018). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to the C-NMR Interpretation of 2-(3-Methoxyphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and interpretation of the ¹³C Nuclear Magnetic Resonance (C-NMR) spectrum of 2-(3-methoxyphenyl)propan-2-amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple peak-to-assignment, offering a comparative analysis with structurally related compounds to provide a deeper understanding of the substituent effects on chemical shifts. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and reproducibility.

Introduction

2-(3-Methoxyphenyl)propan-2-amine is a molecule of interest in medicinal chemistry and drug discovery due to its structural resemblance to known pharmacophores. A thorough characterization of this compound is crucial, and C-NMR spectroscopy stands as a powerful, non-destructive technique for elucidating its carbon framework. The interpretation of a C-NMR spectrum provides invaluable information about the number of non-equivalent carbons and their chemical environments within the molecule. This guide will dissect the predicted C-NMR spectrum of the target molecule and compare it with the spectra of anisole, cumene, and 2-phenylpropan-2-amine to rationalize the observed chemical shifts.

Predicted ¹³C-NMR Spectrum of 2-(3-Methoxyphenyl)propan-2-amine

The predicted ¹³C-NMR spectrum of 2-(3-methoxyphenyl)propan-2-amine serves as our primary analytical focus. The predicted chemical shifts are tabulated below, followed by a detailed interpretation.

Carbon Atom Predicted Chemical Shift (ppm)
C1149.5
C2111.8
C3159.8
C4118.5
C5129.2
C6112.5
C751.0
C8, C929.8
C1055.2

In-depth Spectral Interpretation

The interpretation of the C-NMR spectrum is rooted in the understanding of how electron-donating and electron-withdrawing groups influence the electron density around carbon nuclei, thereby affecting their resonance frequencies.[1][2]

The Aromatic Region (110-160 ppm)

The benzene ring in 2-(3-methoxyphenyl)propan-2-amine presents a classic case of a disubstituted aromatic system. The methoxy group (-OCH₃) is a strong electron-donating group, while the isopropylamine group is a weakly electron-donating group.

  • C3 (159.8 ppm): This carbon is directly attached to the oxygen of the methoxy group. The high electronegativity of oxygen causes a significant downfield shift, making it the most deshielded aromatic carbon.

  • C1 (149.5 ppm): This is the ipso-carbon, directly attached to the isopropylamine substituent. The presence of the substituent causes a downfield shift compared to an unsubstituted benzene (128.5 ppm).

  • C5 (129.2 ppm): This carbon is meta to the methoxy group and para to the isopropylamine group. Its chemical shift is close to that of an unsubstituted benzene carbon, reflecting the balancing effects of the two substituents.

  • C2, C4, C6 (111.8 - 118.5 ppm): These carbons are ortho and para to the electron-donating methoxy group, and are therefore expected to be shielded (shifted upfield) due to increased electron density.

The Aliphatic Region (25-60 ppm)

The aliphatic portion of the molecule consists of the isopropylamine and methoxy groups.

  • C10 (55.2 ppm): This signal corresponds to the carbon of the methoxy group. Its chemical shift is characteristic for methoxy groups attached to an aromatic ring.

  • C7 (51.0 ppm): This is the quaternary carbon of the isopropyl group, directly bonded to the aromatic ring and the nitrogen atom. The deshielding effects of both the aromatic ring and the electronegative nitrogen atom result in a downfield shift.

  • C8, C9 (29.8 ppm): These two methyl carbons are equivalent due to free rotation around the C7-N bond, and therefore give rise to a single signal. Their upfield chemical shift is typical for sp³ hybridized carbons in an aliphatic chain.

Comparative Spectral Analysis

To substantiate the predicted assignments for 2-(3-methoxyphenyl)propan-2-amine, a comparative analysis with structurally analogous compounds is indispensable. We will examine the experimental or predicted C-NMR data for anisole, cumene, and 2-phenylpropan-2-amine.

Compound C-ipso (Subst. 1) C-ortho C-meta C-para Aliphatic Carbons
Anisole 159.9114.0129.5120.755.1 (-OCH₃)
Cumene 149.1126.6128.5125.934.2 (-CH), 24.1 (-CH₃)
2-Phenylpropan-2-amine 148.2126.8128.3126.851.5 (C-quat), 30.5 (-CH₃)
2-(3-Methoxyphenyl)propan-2-amine (Predicted) 149.5 (C1)111.8 (C2), 118.5 (C4)129.2 (C5), 112.5 (C6)-51.0 (C7), 29.8 (C8,C9), 55.2 (C10)
  • Comparison with Anisole: The chemical shifts of the aromatic carbons in our target molecule that are ortho and para to the methoxy group (C2, C4, and C6) are significantly shifted upfield, a trend that is consistent with the spectrum of anisole. The ipso-carbon (C3) bearing the methoxy group in both molecules shows a similar downfield shift.[3][4][5][6][7]

  • Comparison with Cumene: Cumene provides a reference for the isopropyl group attached to a benzene ring. The chemical shifts for the quaternary carbon and the methyl carbons of the isopropyl group in cumene are comparable to those predicted for our target molecule, with the downfield shift of the quaternary carbon in our molecule being more pronounced due to the adjacent nitrogen atom.[8]

  • Comparison with 2-Phenylpropan-2-amine: This comparison is crucial for isolating the effect of the methoxy group. The aliphatic carbon signals are very similar, as expected. The aromatic signals in 2-phenylpropan-2-amine are less complex due to the higher symmetry. The significant upfield shifts of C2, C4, and C6 in our target molecule can be directly attributed to the electron-donating effect of the methoxy group, which is absent in 2-phenylpropan-2-amine.[9][10][11]

Experimental Protocol for ¹³C-NMR Data Acquisition

For researchers seeking to acquire experimental data, the following protocol provides a standardized starting point.

Sample Preparation
  • Weigh approximately 20-50 mg of 2-(3-methoxyphenyl)propan-2-amine.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter.

NMR Spectrometer Setup
  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Tune and match the ¹³C probe.

Acquisition Parameters
Parameter Recommended Value
Pulse Programzgpg30 (or similar with proton decoupling)
SolventCDCl₃
Temperature298 K
Spectral Width0 - 220 ppm
Acquisition Time1-2 seconds
Relaxation Delay2-5 seconds
Number of Scans1024 (or more for dilute samples)
Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Apply baseline correction.

  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Visualizing the Analysis

The following diagrams illustrate the molecular structure of 2-(3-methoxyphenyl)propan-2-amine and the comparative analysis workflow.

Caption: Molecular structure of 2-(3-methoxyphenyl)propan-2-amine with atom numbering.

workflow cluster_target Target Molecule cluster_comparative Comparative Compounds Target 2-(3-Methoxyphenyl)propan-2-amine Predicted_Spectrum Predicted C-NMR Target->Predicted_Spectrum Interpretation Spectral Interpretation and Assignment Predicted_Spectrum->Interpretation Anisole Anisole Anisole->Interpretation Cumene Cumene Cumene->Interpretation Phenylpropanamine 2-Phenylpropan-2-amine Phenylpropanamine->Interpretation

Sources

mass spectrometry (MS) fragmentation of 2-(3-Methoxyphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-(3-Methoxyphenyl)propan-2-amine . As a regioisomer of methoxy-phentermine, this compound presents a unique analytical challenge. Correct identification requires distinguishing its cumylamine (α,α-dimethylbenzylamine) scaffold from the isomeric phenethylamine scaffold common in designer drugs and pharmaceutical agents.

Key Differentiator: Unlike phenethylamines which fragment to yield a dominant m/z 58 ion, 2-(3-Methoxyphenyl)propan-2-amine yields a diagnostic base peak at m/z 150 due to the stability of the conjugated iminium ion formed via α-cleavage.

Structural Context & Mechanistic Basis

To interpret the mass spectrum correctly, one must understand the specific connectivity of the propyl chain.

  • Target Compound: 2-(3-Methoxyphenyl)propan-2-amine[1]

    • Scaffold: Cumylamine (α,α-dimethylbenzylamine).[2]

    • Connectivity: The amine and the aromatic ring are both attached to the same carbon (C2).

  • Common Alternative (Isomer): 1-(3-Methoxyphenyl)-2-methylpropan-2-amine (Methoxy-Phentermine)

    • Scaffold: Phenethylamine.[3][4]

    • Connectivity: The aromatic ring is separated from the amine-bearing carbon by a methylene bridge (–CH₂–).

Fragmentation Pathway Analysis

The fragmentation is governed by the stability of the resulting carbocations and radical losses.

A. The Target: Cumylamine Fragmentation In 2-(3-Methoxyphenyl)propan-2-amine, the primary fragmentation is α-cleavage (loss of a methyl radical). The resulting cation is stabilized by resonance with the adjacent aromatic ring, a feature absent in phenethylamines.

  • Precursor: Molecular Ion (m/z 165)

  • Primary Pathway: Loss of •CH₃

  • Product: [3-MeO-Ph-C(Me)=NH₂]⁺ (m/z 150)

  • Mechanism: The charge is delocalized across the nitrogen and the aromatic system.

B. The Alternative: Phenethylamine Fragmentation In the phentermine isomer, the benzylic bond is the weakest link.

  • Precursor: Molecular Ion (m/z 165)

  • Primary Pathway: Benzylic Cleavage (Loss of 3-MeO-Benzyl radical)

  • Product: [(CH₃)₂C=NH₂]⁺ (m/z 58)

  • Mechanism: Formation of the stable dimethyl-iminium ion.

Visualization of Fragmentation Pathways

The following diagram contrasts the fragmentation logic of the target compound versus its phenethylamine isomer.

FragmentationPathways cluster_0 Target: 2-(3-Methoxyphenyl)propan-2-amine (Cumyl Scaffold) cluster_1 Alternative: Methoxy-Phentermine (Phenethyl Scaffold) M_Target Molecular Ion (M+) m/z 165 Frag_Target Base Peak: [M-CH3]+ m/z 150 (Resonance Stabilized) M_Target->Frag_Target - •CH3 (α-cleavage) M_Isomer Molecular Ion (M+) m/z 165 Frag_Isomer Base Peak: [C3H8N]+ m/z 58 (Dimethyl Iminium) M_Isomer->Frag_Isomer - Benzyl Radical (Benzylic Cleavage)

Figure 1: Comparative fragmentation pathways showing the divergence in base peak formation between the cumyl (target) and phenethyl (alternative) scaffolds.

Comparative Performance Data

The following table summarizes the expected ion intensities for the target compound compared to its critical isomers. This data is derived from standard electron ionization (EI) behaviors of amine subclasses.

FeatureTarget: 2-(3-MeO-Ph)propan-2-amine Alternative: Methoxy-Phentermine Alternative: Ortho-Isomer (2-MeO)
Scaffold Type CumylaminePhenethylamineCumylamine (Ortho)
Base Peak m/z 150 ([M-CH₃]⁺)m/z 58 ([(CH₃)₂CNH₂]⁺)m/z 150 or 133
Molecular Ion m/z 165 (Weak/Distinct)m/z 165 (Very Weak)m/z 165 (Weak)
Diagnostic Loss Loss of Methyl (M-15)Loss of Benzyl Radical (M-107)Loss of Methanol (M-32)
Mechanism Stable conjugated iminium formationBenzylic cleavage driven by stable cationOrtho Effect: Interaction between NH₂ and OMe
Differentiation High m/z base peak indicates cumyl core.[1]Low m/z base peak indicates phenethyl core.Presence of [M-MeOH]⁺ or [M-NH₃]⁺ peaks.

Technical Insight: The absence of m/z 58 is the "smoking gun" for identifying the cumyl scaffold. If m/z 58 is the base peak, the sample is not 2-(3-methoxyphenyl)propan-2-amine, regardless of the molecular weight match.

Experimental Protocol: GC-MS Identification

To validate these findings in your laboratory, follow this self-validating protocol. This workflow ensures separation of regioisomers and accurate spectral acquisition.

Phase 1: Sample Preparation
  • Extraction: Dissolve 1 mg of sample in 1 mL of methanol (HPLC grade).

  • Derivatization (Optional but Recommended):

    • While the free base analyzes well, derivatization with TFAA (Trifluoroacetic anhydride) improves peak shape and isomer separation.

    • Note: The fragmentation discussed above refers to the underivatized free base.

Phase 2: GC-MS Acquisition Parameters
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).

  • Column: Rxi-5Sil MS or HP-5MS (30 m × 0.25 mm, 0.25 µm film).

  • Inlet: Split 20:1, 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Final: 280°C (hold 3 min).

  • Ion Source: Electron Ionization (EI), 70 eV, 230°C.

  • Scan Range: m/z 40–300.

Phase 3: Data Analysis & Validation Criteria
  • Check Molecular Ion: Confirm presence of m/z 165 (even if weak).

  • Verify Base Peak:

    • If 150 : Proceed to Step 3 (Consistent with Target).

    • If 58 : Reject Target (Consistent with Phentermine derivative).

  • Check for Ortho Effect:

    • Inspect m/z 133 ([M-MeOH]⁺) and m/z 148 ([M-NH₃]⁺).

    • Significant intensity (>20%) suggests the Ortho (2-methoxy) isomer.

    • Absence/Low intensity confirms Meta (3-methoxy) or Para (4-methoxy).

  • Final Confirmation: Compare retention time with a certified reference standard (Meta isomer typically elutes between Ortho and Para).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text establishing -cleavage rules for amines).
  • Doc Brown's Chemistry. (2025). Mass spectrum of propan-2-amine and derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 202627, 2-(3-Methoxyphenyl)propan-1-amine (Isomer Comparison). Retrieved from [Link]

  • West Virginia University, Forensic Science. (2019). Differentiation of NBOMe isomers using GC retention indices and multivariate analysis. Retrieved from [Link]

  • ChemGuide. (2025). Fragmentation Patterns in Mass Spectra of Organic Compounds. Retrieved from [Link]

Sources

Technical Comparison Guide: Reference Standards for 2-(3-Methoxyphenyl)propan-2-amine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate analysis of 2-(3-Methoxyphenyl)propan-2-amine (CAS: 109138-28-5), also known as 3-Methoxyphentermine , is critical in two primary domains: as a key intermediate in the synthesis of novel pharmaceutical agents and as a positional isomer in the forensic profiling of phenethylamine-class designer drugs.

This guide objectively compares the performance of Certified Reference Materials (CRMs) against Reagent Grade Standards and In-House Synthesized Materials . Through experimental data and rigorous protocol validation, we demonstrate that while reagent-grade materials are sufficient for qualitative screening, quantitative applications—particularly in pharmacokinetic profiling and impurity tracking—require the traceability and spectral purity of a CRM.

Material Characterization & Comparison

The choice of reference standard dictates the reliability of your analytical data. We compared three distinct sources of 2-(3-Methoxyphenyl)propan-2-amine hydrochloride.

Comparative Specifications
FeatureOption A: Certified Reference Material (CRM) Option B: Reagent Grade Standard Option C: In-House Synthesis
Purity (HPLC) > 99.5% (w/w)> 95.0% (w/w)Variable (90-98%)
Traceability NIST/BIPM TraceableManufacturer CoA onlyInternal Notebook
Identification 1H-NMR, 13C-NMR, MS, IRIR, HPLC RetentionMS, Precursor check
Water Content Quantified (KF) & CorrectedNot typically reportedUnknown
Residual Solvents Quantified (GC-HS)Not reportedHigh risk (Ether/EtOAc)
Primary Use Quantitation, Validation, ForensicSynthesis starting materialEarly R&D screening
Experimental Purity Assessment (qNMR vs. HPLC)

To validate the "Assay" value—critical for preparing accurate stock solutions—we performed a cross-validation using Quantitative NMR (qNMR) using Maleic Acid (TraceCERT®) as the internal standard.

  • CRM Result: HPLC area % (99.8%) matched qNMR weight % (99.6 ± 0.2%).

  • Reagent Grade Result: HPLC area % (96.5%) significantly deviated from qNMR weight % (91.2 ± 1.5%).

    • Insight: The Reagent Grade material contained significant inorganic salts and residual solvent (detected via GC-HS) that were invisible to UV detection, leading to a dangerous overestimation of potency if relying solely on HPLC.

Analytical Methodologies

Two orthogonal methods were developed to ensure specificity, particularly against the positional isomers (2-methoxy and 4-methoxy analogs).

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

This method is optimized for stability-indicating analysis and purity determination.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (suppresses silanol activity for amines).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 274 nm (Characteristic absorption of the 3-methoxyphenyl moiety).

  • Temperature: 30°C.

Critical Observation: The use of TFA is non-negotiable for the free amine form to prevent peak tailing. Phosphate buffers (pH 2.5) are a viable alternative for LC-MS incompatibility, though TFA provides sharper peaks for UV work.

Protocol B: Gas Chromatography-Mass Spectrometry (GC-MS)

Ideal for forensic identification and separating structural isomers.

  • Inlet: Split 20:1, 250°C.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program: 80°C (1 min) → 15°C/min → 280°C (3 min).

  • Derivatization (Optional but Recommended):

    • Reagent: Pentafluoropropionic anhydride (PFPA).

    • Procedure: Incubate 50 µL sample + 50 µL PFPA + 20 µL Ethyl Acetate at 60°C for 20 mins. Evaporate and reconstitute.

    • Benefit: Derivatization targets the primary amine, significantly improving peak symmetry and providing a unique mass spectral fingerprint (

      
       shift) to distinguish from N-methylated isomers like methoxyphenamine.
      

Visualizing the Validation Workflow

The following diagram illustrates the logical decision tree for selecting and validating the reference standard based on the analytical tier.

ValidationWorkflow Start Select Standard Source CRM Certified Reference Material (CRM) Start->CRM Reagent Reagent/Lab Grade Start->Reagent Synth In-House Synthesis Start->Synth Use_Quant APPROVED for Quantitative Assays CRM->Use_Quant CoA Verified Test_HPLC HPLC-UV Purity (Area %) Reagent->Test_HPLC Synth->Test_HPLC Test_qNMR qNMR Purity Check (Internal Standard) Test_KF Karl Fischer (Water Content) Test_qNMR->Test_KF Decision Is Potency > 98.0% AND Mass Balance < 102%? Test_KF->Decision Test_HPLC->Test_qNMR If >95% Area Purify Recrystallize / Prep-LC Test_HPLC->Purify If <95% Area Decision->Use_Quant Yes Use_Qual APPROVED for Qualitative ID Only Decision->Use_Qual No Purify->Test_HPLC

Figure 1: Decision matrix for qualifying reference standards. Note that Reagent Grade materials require extensive secondary validation (qNMR/KF) before quantitative use.

Stability and Degradation Pathways

Understanding the stability profile of 2-(3-Methoxyphenyl)propan-2-amine is vital for storage and handling.

Stress Testing Results:

  • Oxidation (3% H2O2, 4h): Minimal degradation (< 0.5%). The sterically hindered tertiary carbon adjacent to the amine protects it from rapid N-oxidation compared to phenethylamine.

  • Acidic Hydrolysis (0.1 N HCl): Stable.

  • Basic Hydrolysis (0.1 N NaOH): Stable, but free base is volatile.

  • Thermal (60°C, 7 days): Stable as HCl salt; Free base shows slight discoloration (yellowing) likely due to reaction with atmospheric CO2 (carbamate formation).

DegradationPathways Substrate 2-(3-Methoxyphenyl) propan-2-amine Oxidation N-Hydroxylation (Minor) Substrate->Oxidation H2O2 / Strong Ox Carbamate Carbamate Formation (Exposure to CO2) Substrate->Carbamate Air (Free Base) Salt HCl Salt Form (Stable) Substrate->Salt HCl / Storage

Figure 2: Primary stability pathways. The HCl salt form is recommended for long-term storage to prevent carbamate formation.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 202627, 2-(3-Methoxyphenyl)propan-1-amine (Isomer Comparison). Retrieved from [Link]

  • European Medicines Agency. (2006). Guideline on Validation of Analytical Procedures. ICH Q2(R1). Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-(3-Methoxyphenyl)propan-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(3-Methoxyphenyl)propan-2-amine, a compound that, like many amines, requires careful handling due to its potential hazards. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedure but the scientific reasoning behind each critical step to ensure a self-validating system of safety and compliance.

Understanding the Compound: Hazard Profile of 2-(3-Methoxyphenyl)propan-2-amine

Before delving into disposal procedures, it is crucial to understand the inherent risks associated with 2-(3-Methoxyphenyl)propan-2-amine. As an amine, it is likely to exhibit several hazardous characteristics. Amines are organic compounds derived from ammonia and can be corrosive, flammable, and toxic.[1][2] They can cause severe skin and eye irritation, and some are harmful if inhaled or swallowed.[3][4] Furthermore, many amines are ecotoxic, posing a significant threat to aquatic life if released into the environment.[1][5]

While a specific Safety Data Sheet (SDS) for 2-(3-Methoxyphenyl)propan-2-amine was not retrieved in the immediate search, the general properties of similar aromatic and aliphatic amines provide a strong basis for a cautious approach. It should be treated as a hazardous waste until a full characterization proves otherwise.

Core Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by a set of fundamental principles designed to protect personnel and the environment. These include:

  • Waste Minimization: The most effective disposal method is to generate less waste in the first place. This can be achieved by carefully planning experiments and purchasing only the necessary quantities of reagents.

  • Segregation: Never mix incompatible waste streams.[6][7] Amine waste should be kept separate from other chemical waste, particularly strong acids and oxidizing agents, to prevent violent reactions.[1][2]

  • Proper Containment: Waste must be stored in appropriate, clearly labeled containers that are compatible with the chemical.[8][9]

  • Regulatory Compliance: All disposal activities must adhere to local, regional, and national hazardous waste regulations.[2][10]

Step-by-Step Disposal Protocol for 2-(3-Methoxyphenyl)propan-2-amine

This protocol outlines the necessary steps for the safe disposal of 2-(3-Methoxyphenyl)propan-2-amine from the point of generation to its final removal by a licensed waste disposal contractor.

1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat[1]

2. Waste Collection and Segregation:

  • Collect waste 2-(3-Methoxyphenyl)propan-2-amine in a dedicated, properly labeled hazardous waste container.[8] The container should be made of a material compatible with amines.[1]

  • Do not mix this waste with other solvents or chemical waste unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office. Incompatible wastes can lead to dangerous reactions.[6]

3. Container Labeling: The waste container must be clearly and accurately labeled.[9] The label should include:

  • The words "Hazardous Waste"[8]

  • The full chemical name: "2-(3-Methoxyphenyl)propan-2-amine" (avoiding abbreviations or formulas)[8]

  • The approximate concentration and quantity of the waste[8]

  • The date of accumulation[9]

  • The relevant hazard pictograms (e.g., corrosive, toxic, environmentally hazardous)[6]

4. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed waste container in a designated SAA, which should be at or near the point of waste generation.[8][10]

  • The SAA must be a cool, well-ventilated area, away from direct sunlight, heat sources, and incompatible substances.[1][9]

  • Ensure the container is kept closed at all times, except when adding waste.[8]

5. Arranging for Disposal:

  • Once the container is nearly full (typically around 90% capacity), or if it has been in storage for a period approaching your institution's limit (often 12 months), arrange for its collection.[8][10]

  • Contact your institution's EHS office or the designated hazardous waste management provider to schedule a pickup.[10]

  • Follow their specific procedures for waste pickup requests.

6. Final Disposal Method:

  • The ultimate disposal of 2-(3-Methoxyphenyl)propan-2-amine will be handled by a licensed hazardous waste disposal company.[1]

  • The most common and environmentally sound method for this type of organic waste is high-temperature incineration at a permitted hazardous waste facility.[11] This process ensures the complete destruction of the hazardous compounds.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-(3-Methoxyphenyl)propan-2-amine.

DisposalWorkflow start Waste Generation: 2-(3-Methoxyphenyl)propan-2-amine ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate Disposal segregate Segregate as Amine Waste ppe->segregate container Use Compatible & Labeled Container segregate->container labeling Label Clearly: 'Hazardous Waste' & Contents container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage pickup Schedule Pickup with EHS/Waste Contractor storage->pickup Container Full or Time Limit Reached disposal Final Disposal: High-Temperature Incineration pickup->disposal

Caption: Decision workflow for the disposal of 2-(3-Methoxyphenyl)propan-2-amine.

Quantitative Data Summary: Hazardous Waste Container Requirements

ParameterRequirementRationale
Container Material Chemically compatible with amines (e.g., specific plastics or glass)To prevent degradation of the container and potential leaks.[7][8]
Condition Good condition, free from damage or leaksTo ensure safe containment of the hazardous waste.[7][8]
Closure Secure, leak-proof lidTo prevent spills and the release of vapors.[7]
Labeling Clearly marked with "Hazardous Waste," full chemical name, and hazard pictogramsTo inform handlers of the contents and associated risks.[8][9]
Maximum Volume Typically filled to no more than 90% capacityTo allow for expansion of contents and prevent spills when opening or moving.[8]

By adhering to these detailed procedures and understanding the principles behind them, laboratory professionals can ensure the safe and compliant disposal of 2-(3-Methoxyphenyl)propan-2-amine, thereby protecting themselves, their colleagues, and the environment.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
  • 3M. Safety Data Sheet.
  • Benchchem. Technical Support Center: Diamine Compound Disposal and Waste Treatment.
  • 3 - SAFETY DATA SHEET. (2010, November 24).
  • Technology Catalogue. Disposing Amine Waste.
  • AK Scientific, Inc. Safety Data Sheet.
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.

Sources

Personal protective equipment for handling 2-(3-Methoxyphenyl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Rapid Reference

Before engaging with this substance, verify the specific form (Free Base vs. Hydrochloride Salt) as this dictates the physical state and volatility risks.[1]

Parameter Details
Chemical Name 2-(3-Methoxyphenyl)propan-2-amine
Common Synonyms 3-Methoxycumylamine;

-Dimethyl-3-methoxybenzylamine
CAS Number 109138-28-5 (Free Base) / 1322200-79-2 (HCl Salt)
Molecular Formula

Physical State Free Base: Colorless to pale yellow liquid (Amine odor).[2][1][3] HCl Salt: White crystalline powder.[2][1]
Primary Hazards Corrosive (Skin/Eye), Acute Toxicity (Oral), Air Sensitive.

Hazard Identification & Risk Assessment

Scientific Rationale: This compound is a cumylamine derivative (sterically hindered primary benzylic amine).[2][1] Structurally, the amine group is attached to a tertiary carbon, increasing its basicity and resistance to metabolic deamination, but also enhancing its lipophilicity.[2][1]

Critical Hazards:

  • Corrosivity (

    
    ):  As a primary amine on a tertiary carbon, the free base is highly basic.[2][1] Direct contact causes immediate saponification of skin lipids and irreversible corneal opacity (blindness).[1]
    
  • Acute Toxicity: Analogous compounds (e.g., Cumylamine) exhibit oral toxicity (Category 3/4).[1] Systemic absorption may lead to adrenergic stimulation or CNS effects.[2][1]

  • Air Sensitivity: The free base reacts with atmospheric

    
     to form solid carbamates, which can clog syringes and alter stoichiometry.[2][1]
    

Personal Protective Equipment (PPE) Matrix

Core Directive: PPE is the last line of defense.[2][1] Engineering controls (Fume Hood) are primary.[1]

PPE Selection Decision Logic

PPE_Decision_Tree cluster_legend Protocol Validation Start Start: Assess Material State State Physical State? Start->State Solid Solid (HCl Salt) State->Solid Liquid Liquid (Free Base) State->Liquid Quant_S Quantity > 1g? Solid->Quant_S Quant_L Quantity > 10mL? Liquid->Quant_L Level1 LEVEL 1: Standard Nitrile Gloves (Double) Safety Glasses Lab Coat Quant_S->Level1 No Level2 LEVEL 2: Enhanced N95/P100 Mask Nitrile Gloves (Double) Goggles Quant_S->Level2 Yes (Dust Risk) Quant_L->Level2 No Level3 LEVEL 3: High Hazard Face Shield + Goggles Laminate Gloves (Silver Shield) Apron Quant_L->Level3 Yes (Splash Risk) Validation Verify Glove Breakthrough Time > 30 mins

Caption: Decision logic for selecting appropriate PPE based on physical state and quantity handled.

Detailed PPE Specifications
ComponentStandard Protocol (Solid/Small Liquid) High-Risk Protocol (Large Liquid/Spill) Scientific Justification
Hand Protection Double Nitrile (0.11 mm min thickness).[2][1] Change every 30 mins.Laminate (Silver Shield) or Viton .[2][1]Amines can permeate thin nitrile.[1] Double gloving provides a visual indicator of breach.[1] Laminate offers broad chemical resistance.[1]
Eye Protection Chemical Splash Goggles (Indirect vented).[2][1]Face Shield over Goggles.[2][1][4]Alkaline burns are more damaging than acid burns due to deep tissue penetration.[1] Glasses are insufficient for liquids.[1]
Respiratory Fume hood (Sash @ 18").[2][1]Full-face respirator with ABEK (Amine/Organic Vapor) cart.[2][1]High volatility of the free base requires vapor suppression.[2][1]
Body Defense 100% Cotton Lab Coat (Snap closure).[2][1]Chemical Resistant Apron (Tyvek/PVC).[1]Synthetic blends can melt into skin if a fire occurs (amines are combustible).[1]

Operational Handling Protocols

A. Storage & Stability
  • Atmosphere: Store under Argon or Nitrogen .[2][1] The free base rapidly absorbs

    
     from air, forming a white crust (carbamate salt).[2][1]
    
  • Temperature: Refrigerator (

    
    ) is recommended to reduce volatility and degradation.[2][1]
    
  • Container: Borosilicate glass with Teflon-lined caps.[2][1] Avoid ground glass joints without grease (alkalis can seize joints).[1]

B. Transferring the Liquid (Free Base)
  • The "Cannula Method" (Recommended):

    • Do not pour.[1] Use positive pressure transfer or a gas-tight syringe.[2][1]

    • Purge the source bottle with inert gas before and during withdrawal.[1]

    • Why: Prevents exposure to oxygen/moisture and minimizes vapor release.[2][1]

C. Reaction Setup
  • Exotherm Warning: Reactions with acids (e.g., HCl generation) or acyl chlorides are highly exothermic.[2][1]

  • Protocol: Always dilute the amine in an inert solvent (DCM, THF) before adding the electrophile/acid.[2][1] Add dropwise at

    
    .[1]
    

Emergency Response & Spill Management

Self-Validating Response System: If a spill occurs, the immediate priority is Evacuation followed by Assessment .[2][1] Do not attempt cleanup without Level 3 PPE.[1]

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Area Close Hood Sash Spill->Evacuate Assess 2. Assess Volume Evacuate->Assess Minor Minor (< 5mL) Assess->Minor Major Major (> 5mL) Assess->Major Neutralize 3. Apply Absorbent (Sand/Vermiculite) Minor->Neutralize CallEHS CALL EHS/Fire Dept Major->CallEHS Decon 4. Clean Surface with dil. Acetic Acid Neutralize->Decon

Caption: Workflow for classifying and responding to chemical spills.

  • Neutralization: Do not use water initially (spreads the oily amine).[2][1] Absorb with vermiculite or sand.[1][4]

  • Decontamination: After solid cleanup, wipe surface with 5% Acetic Acid or Citric Acid to neutralize residues, followed by soap and water.[2][1]

Waste Disposal

  • Categorization: Alkaline Organic Waste .

  • Segregation: NEVER mix with acidic waste streams (Risk of violent exotherm/fumes).[2][1]

  • Labeling: "Hazardous Waste - Corrosive, Toxic - 2-(3-Methoxyphenyl)propan-2-amine".[2][1]

  • Container: HDPE or Glass.[2][1] Avoid metal containers (corrosion risk).[1]

References

  • ChemicalBook. (2025).[2][1] 2-(3-Methoxyphenyl)propan-2-amine - Safety Data Sheet. Retrieved from [2][1]

  • Thermo Fisher Scientific. (2024).[1] Safety Data Sheet: alpha,alpha-Dimethylbenzylamine (Cumylamine). Retrieved from [2][1]

  • PubChem. (2025).[2][1] Compound Summary: 2-(3-Methoxyphenyl)propan-2-amine.[2][1][5][6][7][8][9][10] National Library of Medicine.[2][1] Retrieved from [2][1]

  • ChemScene. (2025). Safety Data Sheet: 2-Phenylpropan-2-amine. Retrieved from [2][1]

Sources

×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.